2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-13(12(2)9-11)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCMAVPLYTGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969940 | |
| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-33-1 | |
| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. Quinoline-4-carboxylic acids are a well-established class of compounds with a broad range of biological activities. This document details the most common and effective synthetic methodologies, including the Doebner and Pfitzinger reactions, complete with generalized experimental protocols, quantitative data for analogous compounds, and visualizations of the reaction pathways and experimental workflows.
Introduction to Synthetic Strategies
The synthesis of 2-aryl-quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The Doebner reaction offers a three-component approach, condensing an aniline, an aldehyde, and pyruvic acid.[1] In contrast, the Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[2] Both methods provide access to the quinoline core, with the choice of route often depending on the availability of starting materials.
Synthetic Pathways and Mechanisms
The selection of a synthetic pathway is contingent on the accessibility of the requisite precursors. For the synthesis of this compound, the key starting materials are aniline, 2,4-dimethylbenzaldehyde, and pyruvic acid for the Doebner reaction, or isatin and 1-(2,4-dimethylphenyl)ethanone for the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction is a versatile method for preparing 2-substituted quinoline-4-carboxylic acids. The reaction proceeds by the condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1] The mechanism is believed to involve the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. This is followed by cyclization and subsequent oxidation to yield the aromatic quinoline ring system.[3]
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, utilizing isatin and a carbonyl compound. The reaction is typically carried out in the presence of a strong base, which hydrolyzes the isatin to an intermediate that then condenses with the carbonyl compound.[2] Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. These are based on established procedures for structurally similar compounds and may require optimization for the specific target molecule.
Protocol 1: Synthesis via Doebner Reaction (Generalized)
This protocol describes a three-component reaction between aniline, 2,4-dimethylbenzaldehyde, and pyruvic acid.
Materials:
-
Aniline
-
2,4-Dimethylbenzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
-
Ice water
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, an equimolar mixture of aniline and 2,4-dimethylbenzaldehyde is dissolved in ethanol and refluxed for 1 hour.[4]
-
To this mixture, 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid are added.[4]
-
The reaction mixture is then refluxed for an additional 12 hours.[4]
-
After completion, the mixture is poured into ice water with vigorous stirring, leading to the precipitation of the crude product.[4]
-
The solid is collected by filtration and dissolved in an aqueous solution of potassium carbonate to remove non-acidic impurities.[4]
-
The basic solution is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the purified this compound.
-
The final product is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis via Pfitzinger Reaction (Generalized)
This protocol outlines the synthesis from isatin and 1-(2,4-dimethylphenyl)ethanone.
Materials:
-
Isatin
-
1-(2,4-dimethylphenyl)ethanone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Isatin is dissolved in an ethanolic solution of potassium hydroxide.[5]
-
1-(2,4-dimethylphenyl)ethanone is added to the solution.
-
The mixture is refluxed for 8-12 hours.[5]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the solution is acidified with hydrochloric acid to a pH of 5-6 to precipitate the product.[5]
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Data Presentation
Table 1: Physical and Analytical Data of 2-Aryl-Quinoline-4-Carboxylic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-Phenyl-4-quinolinecarboxylic acid | C₁₆H₁₁NO₂ | 249.27 | 214-215 | [6] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C₁₇H₁₃NO₂ | 263.29 | Not Available | [7] |
| This compound | C₁₈H₁₅NO₂ | 277.32 | Not Available |
Table 2: Spectroscopic Data of 2-Phenyl-4-quinolinecarboxylic acid
| Type of Spectrum | Solvent | Chemical Shifts (δ ppm) | Reference |
| ¹H NMR | DMSO-d₆ | 8.67 (d, J = 8.5 Hz, 1H), 8.48 (s, 1H), 8.31 (d, J = 7.4 Hz, 2H), 8.18 (d, J = 8.4 Hz, 1H), 7.87 (t, J = 7.6 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.57 (dq, J = 14.1, 7.0 Hz, 3H) | [5] |
| ¹³C NMR | Not specified | Not Available |
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data for the characterization of the target compound.
Introduction to the Pfitzinger Reaction
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2] The resulting quinoline-4-carboxylic acid core is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. This guide focuses on the specific application of the Pfitzinger reaction to synthesize this compound.
Reaction Mechanism and Workflow
The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The general workflow involves the base-catalyzed condensation of isatin with 1-(2,4-dimethylphenyl)ethan-1-one.
Reaction Scheme:
The reaction mechanism can be visualized as a series of sequential steps:
Figure 1: Mechanism of the Pfitzinger Reaction.
The experimental workflow for the synthesis and purification of the target compound is outlined below:
Figure 2: Experimental Workflow.
Experimental Protocol
This section provides a detailed, generalized procedure for the synthesis of this compound via the Pfitzinger reaction.
Materials:
-
Isatin
-
1-(2,4-Dimethylphenyl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (glacial)
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (5 mL).
-
Formation of the Isatin Salt: To the basic solution, add isatin (0.1 mol) and stir the mixture at room temperature for approximately 1 hour. The color of the solution should change from orange-red to a yellowish-brown, indicating the formation of the potassium salt of isatinic acid.
-
Addition of the Ketone: To this mixture, add 1-(2,4-dimethylphenyl)ethan-1-one (0.1 mol) dropwise.
-
Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.
-
Extraction: To the remaining aqueous residue, add water (100 mL) to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or glacial acetic acid until the precipitation of the product is complete (typically at pH 4-5).
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and dry it in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the expected product.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Isatin | C₈H₅NO₂ | 147.13 |
| 1-(2,4-Dimethylphenyl)ethan-1-one | C₁₀H₁₂O | 148.20 |
| Potassium Hydroxide | KOH | 56.11 |
Table 2: Product Characterization - this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molar Mass ( g/mol ) | 277.32 |
| Appearance | Expected to be a solid |
| Melting Point (°C) | Not available in searched literature |
| Yield (%) | Dependent on reaction conditions |
| Solubility | Generally soluble in organic solvents like DMSO and DMF |
Table 3: Spectroscopic Data for a Close Analog: 2-(4-Methylphenyl)quinoline-4-carboxylic acid [3]
| Data Type | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons of the quinoline and tolyl rings, a methyl group singlet, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbons of the quinoline and tolyl rings, the methyl carbon, and the carboxylic acid carbonyl carbon. |
| GC-MS (m/z) | Molecular ion peak corresponding to the mass of the compound. |
Conclusion
The Pfitzinger reaction provides a reliable and versatile method for the synthesis of this compound. This technical guide offers a comprehensive framework for researchers and scientists to successfully perform this synthesis. The detailed experimental protocol, coupled with an understanding of the reaction mechanism, will facilitate the efficient production of this important heterocyclic compound for applications in drug discovery and development. Further experimental work is required to determine the specific yield, melting point, and detailed spectroscopic characteristics of the title compound.
References
The Doebner Reaction for 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Doebner reaction, a cornerstone in heterocyclic chemistry since its discovery by Oscar Doebner in 1887, provides a direct route for synthesizing 2-substituted quinoline-4-carboxylic acids.[1] This one-pot, three-component reaction involves an aniline, an aldehyde, and pyruvic acid.[1][2] Quinoline-4-carboxylic acid derivatives are significant structural motifs in numerous bioactive molecules and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] This guide delves into the core mechanistic pathways of the Doebner reaction for synthesizing 2-aryl-quinoline-4-carboxylic acids, provides detailed experimental protocols, presents quantitative data on substrate scope, and offers a visual representation of the reaction workflow.
Core Reaction Mechanism
The precise mechanism of the Doebner reaction has been a subject of study, with two primary pathways proposed. However, the most commonly accepted sequence for the synthesis of 2-aryl-quinoline-4-carboxylic acids involves the initial formation of a Schiff base.[1][2]
The key steps are as follows:
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of an aromatic amine (aniline) and an aromatic aldehyde. This step eliminates a molecule of water to form an N-arylimine, commonly known as a Schiff base.[1]
-
Reaction with Pyruvic Acid: Concurrently, pyruvic acid tautomerizes to its enol form.[1] The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base. This step is analogous to a Michael-type addition.[1]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aniline ring attacks the carbonyl group, leading to the formation of a six-membered dihydroquinoline ring.[1][5]
-
Dehydration and Oxidation: The dihydroquinoline intermediate is unstable and readily aromatizes. This final step involves dehydration (loss of a water molecule) and an oxidation event to yield the stable 2-aryl-quinoline-4-carboxylic acid product.[1][5] In this process, a second molecule of the Schiff base can act as a hydrogen acceptor (oxidizing agent), being reduced in the process.[1]
The reaction is typically catalyzed by Brønsted or Lewis acids, such as p-toluenesulfonic acid, hydrochloric acid, or boron trifluoride etherate (BF₃·OEt₂).[1][3] While historically the reaction suffered from low yields with electron-deficient anilines, modern protocols using Lewis acid catalysts have significantly broadened the substrate scope and improved efficiency.[1][4]
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids via a modified Doebner reaction, optimized for a broader range of substrates, including those with electron-withdrawing groups.[3][4]
Materials:
-
Substituted Aniline (1.8 mmol, 1.0 equiv)
-
Substituted Aryl Aldehyde (2.0 mmol, 1.1 equiv)
-
Pyruvic Acid (0.6 mmol, 0.33 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 0.5 equiv) to the solution.[3]
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base.[3][4]
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture.[3][4]
-
Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20 hours.[3] Monitor the reaction progress using thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Extraction and Purification: Separate the aqueous layer and extract it again with EtOAc. Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Quantitative Data: Substrate Scope and Yields
The modern Doebner reaction protocol is effective for a wide variety of anilines and aldehydes. The use of a Lewis acid catalyst like BF₃·THF allows for the successful synthesis of quinolines from anilines bearing both electron-donating and electron-withdrawing groups, which were previously challenging substrates.[4]
| Entry | Aniline (Substituent) | Aldehyde (Substituent) | Product | Yield (%) |
| 1 | 4-CF₃ | Phenyl | 2-phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 87 |
| 2 | 4-CN | Phenyl | 6-cyano-2-phenylquinoline-4-carboxylic acid | 83 |
| 3 | 4-CO₂Me | Phenyl | Methyl 2-phenylquinoline-4,6-dicarboxylate | 80 |
| 4 | 4-F | Phenyl | 6-fluoro-2-phenylquinoline-4-carboxylic acid | 89 |
| 5 | 4-OMe | Phenyl | 6-methoxy-2-phenylquinoline-4-carboxylic acid | 85 |
| 6 | 4-Me | Phenyl | 6-methyl-2-phenylquinoline-4-carboxylic acid | 87 |
| 7 | 2-Me | Phenyl | 8-methyl-2-phenylquinoline-4-carboxylic acid | 70 |
| 8 | 4-F | 4-MeO-Phenyl | 6-fluoro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 88 |
| 9 | 4-F | 4-Cl-Phenyl | 2-(4-chlorophenyl)-6-fluoroquinoline-4-carboxylic acid | 89 |
| 10 | 4-F | Thiophen-2-yl | 6-fluoro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | 80 |
Data adapted from Komatsu, H. et al., J. Org. Chem., 2023.[4]
Experimental Workflow Visualization
The overall workflow for the Doebner reaction is a streamlined, multi-component, one-pot synthesis.
Caption: General one-pot workflow for the Doebner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the NMR Characterization of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. While specific experimental data for this exact compound is not publicly available, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar quinoline-4-carboxylic acid derivatives. The methodologies for acquiring and interpreting this data are also detailed, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from known chemical shift ranges of analogous compounds and foundational NMR principles.[1][2][3] The numbering of the atoms for spectral assignment is shown in Figure 1.
Figure 1. Structure of this compound with atom numbering.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | s | 1H | COOH |
| ~8.70 | d | 1H | H-5 |
| ~8.20 | s | 1H | H-3 |
| ~8.15 | d | 1H | H-8 |
| ~7.85 | t | 1H | H-7 |
| ~7.70 | t | 1H | H-6 |
| ~7.30 | d | 1H | H-6' |
| ~7.20 | s | 1H | H-3' |
| ~7.10 | d | 1H | H-5' |
| ~2.40 | s | 3H | 2'-CH₃ |
| ~2.15 | s | 3H | 4'-CH₃ |
Predicted in DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | COOH |
| ~158.0 | C-2 |
| ~148.5 | C-8a |
| ~141.0 | C-4' |
| ~139.0 | C-2' |
| ~138.0 | C-4 |
| ~131.0 | C-6' |
| ~130.5 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-5' |
| ~126.0 | C-3' |
| ~125.0 | C-6 |
| ~120.0 | C-4a |
| ~119.0 | C-3 |
| ~118.0 | C-8 |
| ~21.0 | 4'-CH₃ |
| ~20.0 | 2'-CH₃ |
Predicted in DMSO-d₆
Experimental Protocols
The following is a standard experimental protocol for the NMR analysis of this compound, based on methodologies reported for similar compounds.[1]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the carboxylic acid in less polar solvents like chloroform-d (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width, typically around 220-240 ppm, is necessary.
-
A longer relaxation delay (e.g., 2-5 seconds) may be required for quaternary carbons.
-
A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: Workflow for the synthesis and structural characterization of a target compound.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general characteristics and established experimental protocols for structurally related quinoline-4-carboxylic acid derivatives.
Core Compound Properties
This compound is a heterocyclic compound belonging to the quinoline carboxylic acid class. The quinoline moiety is a key pharmacophore in numerous biologically active compounds, suggesting potential applications in medicinal chemistry.
Physical and Chemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5466-33-1 |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |
| InChI | InChI=1S/C18H15NO2/c1-11-7-8-14(10-13(11)2)18-12-16(17(20)21)15-6-4-3-5-9-15/h3-10,12H,1-2H3,(H,20,21) |
| Physical Property | Value | Source |
| Melting Point | 218 °C | Experimental |
| Boiling Point | 454.8 ± 33.0 °C | Predicted |
| Density | 1.220 ± 0.06 g/cm³ | Predicted |
| pKa | 1.00 ± 0.10 | Predicted |
Solubility
Synthesis and Experimental Protocols
The most common and established method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.
General Pfitzinger Reaction Protocol
The synthesis of this compound would likely proceed via the Pfitzinger reaction between isatin and 1-(2,4-dimethylphenyl)ethan-1-one.
Materials:
-
Isatin
-
1-(2,4-dimethylphenyl)ethan-1-one
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve isatin in a solution of potassium hydroxide in a mixture of ethanol and water.
-
Add 1-(2,4-dimethylphenyl)ethan-1-one to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ketone.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Spectral and Analytical Data
| Analytical Method | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoline and dimethylphenyl rings, two methyl singlets, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the quaternary carbons of the quinoline and phenyl rings, and the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | A broad O-H stretch (approx. 2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1730 cm⁻¹), and C=C and C-N stretching vibrations in the aromatic region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (277.32 g/mol ). |
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not currently available. However, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with a wide range of biological activities. Structure-activity relationship (SAR) studies on analogous compounds suggest several potential areas of biological relevance.
Postulated Biological Activities
Based on SAR studies of similar 2-aryl-quinoline-4-carboxylic acids, this compound could potentially exhibit:
-
Anticancer Activity: Many derivatives of 2-phenylquinoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines.[2][3] Potential mechanisms include the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs).
-
Antimicrobial Activity: The quinoline core is present in many antibacterial and antifungal agents.[4]
-
Anti-inflammatory Activity: Some quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties.
Logical Relationship of Potential Biological Investigation
The following diagram illustrates a logical workflow for the initial biological screening and investigation of this compound, based on the activities of related compounds.
Caption: A logical workflow for investigating the potential biological activities of the target compound.
Conclusion
This compound is a compound of interest within the broader class of quinoline-4-carboxylic acids, which have demonstrated significant potential in drug discovery. While specific experimental data for this particular derivative is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of structurally related molecules. Further experimental investigation is necessary to fully elucidate its properties and therapeutic potential.
References
A Comprehensive Technical Guide to 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid
CAS Number: 5466-33-1
This technical guide provides an in-depth overview of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, potential biological activities, and the signaling pathways it may influence, based on current scientific literature.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The subject of this guide, this compound, belongs to this promising class of compounds.
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is primarily achieved through two classical methods: the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1][2] For the synthesis of the title compound, 2,4-dimethylaniline would react with an appropriate aldehyde and pyruvic acid.
Workflow for the Doebner Reaction:
Caption: General workflow of the Doebner reaction for the synthesis of this compound.
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, utilizing the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[3][4] To synthesize the title compound via this method, isatin would be reacted with 1-(2,4-dimethylphenyl)ethan-1-one.
Workflow for the Pfitzinger Reaction:
Caption: General workflow of the Pfitzinger reaction for the synthesis of this compound.
Experimental Protocols
Representative Doebner Reaction Protocol[5]
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (e.g., 2,4-dimethylaniline, 1.8 mmol) and the appropriate aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: Add a Lewis acid catalyst, such as BF₃·OEt₂ or BF₃·THF (0.5 equivalents), to the mixture at room temperature.
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
-
Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture at 65°C for 20 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Representative Pfitzinger Reaction Protocol[6][7]
-
Base Preparation: In a suitable solvent such as ethanol, dissolve a strong base like potassium hydroxide.
-
Isatin Addition: Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour.
-
Carbonyl Addition: Add the carbonyl compound (e.g., 1-(2,4-dimethylphenyl)ethan-1-one, 1.0-2.0 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-48 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.[5][6] The proposed mechanisms of action are often multifaceted and can include:
-
Inhibition of Signaling Pathways: These compounds can inhibit critical signaling pathways that are often dysregulated in cancer, such as the STAT3 signaling pathway.[7]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: These molecules can halt the cell cycle, preventing cancer cell proliferation.
Potential STAT3 Signaling Pathway Inhibition:
Caption: Proposed inhibition of the STAT3 signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties.[8][9] A key mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.[10][11] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.
Potential NF-κB Signaling Pathway Inhibition:
Caption: Proposed inhibition of the NF-κB signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.
Antimicrobial Activity
Various derivatives of quinoline-4-carboxylic acid have been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13] The exact mechanisms can vary but may involve the disruption of microbial cellular processes or integrity.
Quantitative Data
Specific quantitative biological data for this compound is not widely published. However, data for structurally related compounds can provide an indication of potential activity. The following table summarizes representative data for other 2-aryl-quinoline-4-carboxylic acid derivatives.
| Compound Class | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC | Reference |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Anticancer | MTT Assay | Various Cancer Cell Lines | Varies (µM range) | [5] |
| 2-Aryl-quinoline-4-carboxylic acid derivatives | Anti-inflammatory | LPS-induced NO production | RAW 264.7 macrophages | Varies (µM range) | [8] |
| 2-Substituted-quinoline-4-carboxylic acid derivatives | Antibacterial | Broth microdilution | S. aureus, B. subtilis | Varies (µg/mL range) | [12][13] |
Note: The presented data is for related compounds and should be considered indicative of the potential of the this compound scaffold. Further experimental validation is required for the specific title compound.
Conclusion
This compound is a member of a pharmacologically significant class of compounds. Its synthesis can be readily achieved through established methods such as the Doebner and Pfitzinger reactions. Based on the activities of related analogues, this compound holds promise for further investigation as a potential anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on the specific synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential and mechanisms of action.
References
- 1. ijcps.org [ijcps.org]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Novel Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel quinoline-4-carboxylic acid derivatives, a class of compounds demonstrating significant therapeutic potential. The versatile scaffold of quinoline-4-carboxylic acid allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[1] This document details the experimental protocols for key biological assays, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents.[1][2] Their mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[1][3]
Data Presentation: In Vitro Anticancer Activity
The antiproliferative activity of these derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric for quantifying potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [4] |
| 3j | MCF-7 (Breast) | - (82.9% growth reduction) | Not specified | [5] |
| C44 | - | 0.001 (DHODH Inhibition) | DHODH Inhibition | [6] |
| 41 | - | 0.00971 (DHODH Inhibition) | DHODH Inhibition | [1][7] |
| 43 | - | 0.0262 (DHODH Inhibition) | DHODH Inhibition | [1][7] |
| 6d | A2780/RCIS (Ovarian) | >100 | MRP2 Inhibitor | [8] |
| Various | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[9]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][10] A reference wavelength of 630 nm can be used for background correction.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualization: Anticancer Mechanisms and Experimental Workflow
Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antibacterial Activity
Derivatives of quinoline-4-carboxylic acid have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] Their efficacy is often attributed to the inhibition of bacterial DNA gyrase.[13]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | 64 | [11] |
| 5a7 | Escherichia coli | 128 | [11] |
| Various | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate Inhibition | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14]
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Perform serial two-fold dilutions of the quinoline-4-carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Visualization: Antibacterial Screening Workflow
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity
Certain quinoline-4-carboxylic acid derivatives have demonstrated potent antiviral activity against a range of viruses.[16] A key mechanism of action is the inhibition of host enzymes that are essential for viral replication, such as human dihydroorotate dehydrogenase (DHODH).[6]
Data Presentation: Antiviral Potency
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound ID | Virus | EC50 | Target | Reference |
| 181 | Not specified | 0.11 µM | Not specified | [16] |
| 182 | Not specified | 3.10 µM | Not specified | [16] |
| 185 | Not specified | 1.98 µM | Not specified | [16] |
| C44 | VSV | 2 nM | Human DHODH | [6] |
| C44 | WSN-Influenza | 41 nM | Human DHODH | [6] |
Experimental Protocol: General Antiviral Assay
A common method to screen for antiviral activity involves infecting host cells with a virus in the presence of the test compounds and then measuring the extent of viral replication.
Methodology:
-
Cell Culture: Plate suitable host cells in a multi-well format.
-
Compound Treatment and Infection: Pre-treat the cells with different concentrations of the quinoline-4-carboxylic acid derivatives for a short period. Then, infect the cells with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: Measure the level of viral replication using an appropriate method, such as:
-
Plaque Reduction Assay: To determine the number of infectious virus particles.
-
Quantitative PCR (qPCR): To quantify viral nucleic acids.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To detect viral proteins.
-
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualization: Antiviral Mechanism via Host Target Inhibition
Caption: Inhibition of viral replication via targeting a host enzyme.
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[17] Some derivatives have shown the ability to inhibit inflammatory pathways, potentially through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[18]
Data Presentation: Anti-inflammatory Efficacy
The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays.
| Compound Class | Assay | Observation | Potential Mechanism | Reference |
| Quinoline-4-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | Inhibition of NF-κB | [17][19] |
| Quinoline derivatives with carboxylic acid | - | COX-inhibition | Direct enzyme inhibition | [18] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Assay
This assay uses macrophages, such as the RAW264.7 cell line, to model inflammation in vitro.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-4-carboxylic acid derivatives.
-
LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: Incubate the cells for a specific duration to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Markers: Measure the levels of pro-inflammatory markers in the cell culture supernatant, such as:
-
Nitric Oxide (NO): Using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Using ELISA.
-
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compounds on the production of these inflammatory markers.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. apec.org [apec.org]
- 16. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this crucial heterocyclic motif. It details the progression from classical name reactions to modern synthetic strategies, offering in-depth experimental protocols, quantitative data, and visual diagrams to serve as a valuable resource for professionals in drug discovery and development.
Historical Perspective: From Coal Tar to Key Pharmacophore
The journey of quinoline chemistry began in the 1830s with the isolation of quinoline from coal tar. However, the targeted synthesis of its derivatives, particularly the functionally significant quinoline-4-carboxylic acids, marked the true inception of their role in medicinal chemistry. An early and pivotal discovery was that of cinchoninic acid (quinoline-4-carboxylic acid), identified as a product of the oxidative degradation of cinchonine, a major alkaloid from cinchona bark. This discovery was a crucial step in elucidating the structure of cinchona alkaloids, which were known for their antimalarial properties. The late 19th century witnessed the development of several foundational named reactions that provided access to the quinoline core, many of which are still in use today. These classical methods, including the Pfitzinger, Doebner, Combes, Conrad-Limpach, and Friedländer syntheses, laid the groundwork for the extensive exploration of quinoline-4-carboxylic acids and their derivatives as therapeutic agents.
Foundational Synthetic Methodologies
Several classical named reactions have been instrumental in the synthesis of quinoline-4-carboxylic acids. These methods offer diverse routes to a wide array of substituted derivatives, providing a versatile toolkit for medicinal chemists.
The Pfitzinger Reaction
First reported by Wilhelm Pfitzinger in 1886, this reaction provides a direct route to substituted quinoline-4-carboxylic acids. The synthesis involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.
Reaction Mechanism:
The Pfitzinger reaction proceeds through a well-defined series of steps. Initially, the amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. The enamine intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.
Pfitzinger Reaction Mechanism
Quantitative Data:
The Pfitzinger reaction is versatile, and the yields can vary depending on the substrates and reaction conditions.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Isatin | Acetone | KOH | Ethanol/Water | 8 | 80 |
| Isatin | Acetophenone | KOH | Ethanol | 24 | 94 |
| Isatin | 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 |
| Isatin | Benzophenone | KOH | Ethanol | - | 94 |
| Isatin | Acetylacetone | KOH | Ethanol | - | 87 |
| Isatin | Cyclohexanone | KOH | Ethanol | 24 | - |
Experimental Protocols:
Conventional Heating Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL). To this solution, add isatin (0.07 mol).
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., acetophenone, 0.07-0.15 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation.
-
Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Microwave-Assisted Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes).
-
Work-up: After irradiation, cool the vessel to room temperature and filter the solution.
-
Precipitation: Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Pfitzinger Reaction Workflow
The Doebner Reaction
Reported by Oscar Doebner in 1887, this three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to generate 2-substituted quinoline-4-carboxylic acids. While the classical Doebner reaction can suffer from low yields, especially with anilines bearing electron-withdrawing groups, modern modifications have significantly improved its efficiency and substrate scope.
Reaction Mechanism:
The mechanism of the Doebner reaction is believed to begin with the condensation of the aniline and the aldehyde to form a Schiff base. Concurrently, pyruvic acid can tautomerize to its enol form. A Michael-type addition of the enol of pyruvic acid to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.
Doebner Reaction Mechanism
Quantitative Data (Modified Doebner Hydrogen-Transfer Reaction):
This modified procedure is particularly effective for anilines with electron-withdrawing groups and demonstrates broad substrate generality.
| Aniline | Aldehyde | Yield (%) |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | 82 |
| 4-Chloroaniline | Benzaldehyde | 85 |
| 4-Bromoaniline | Benzaldehyde | 86 |
| 4-Iodoaniline | Benzaldehyde | 84 |
| 4-Methoxyaniline | Benzaldehyde | 91 |
| 4-Methylaniline | Benzaldehyde | 90 |
| 6-(Trifluoromethoxy)aniline | 4-Methoxybenzaldehyde | 83 |
| 6-(Trifluoromethoxy)aniline | 4-(Trifluoromethyl)benzaldehyde | 75 |
| 6-(Trifluoromethoxy)aniline | Thiophene-2-carbaldehyde | 78 |
| 6-(Trifluoromethoxy)aniline | Pivalaldehyde | 72 |
Experimental Protocol (Modified Doebner Hydrogen-Transfer Reaction):
-
Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
-
Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Reaction: Continue to stir the reaction mixture at 65°C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the aqueous layer and extract it with EtOAc. Wash the combined organic layers with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The residue can be purified by column chromatography.
Other Notable Classical Syntheses
While the Pfitzinger and Doebner reactions are primary routes to quinoline-4-carboxylic acids, other classical methods are also of significant historical and practical importance for the synthesis of the broader quinoline scaffold.
-
Combes Quinoline Synthesis (1888): This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines.
-
Conrad-Limpach-Knorr Synthesis (1887): This synthesis produces 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.
-
Friedländer Synthesis (1882): This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group to yield substituted quinolines.
Modern Synthetic Approaches and Future Outlook
While the classical named reactions remain valuable, contemporary research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of quinoline-4-carboxylic acids and their derivatives. These modern approaches often involve:
-
Microwave-assisted synthesis: As demonstrated with the Pfitzinger reaction, microwave irradiation can significantly reduce reaction times and improve yields.
-
Development of novel catalysts: The use of more efficient and environmentally benign catalysts is a key area of research to improve the sustainability of these syntheses.
-
One-pot procedures: Multi-component reactions that proceed in a single pot without the isolation of intermediates are highly desirable for their operational simplicity and efficiency.
The continued exploration of the chemical space around the quinoline-4-carboxylic acid scaffold, facilitated by both classical and modern synthetic methodologies, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. This enduring pharmacophore remains a cornerstone of medicinal chemistry and a testament to the rich history and ongoing innovation in organic synthesis.
Spectroscopic Analysis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. Due to the limited availability of published spectra for this specific molecule, this guide presents a detailed analysis based on the well-established spectroscopic characteristics of closely related 2-arylquinoline-4-carboxylic acid derivatives. The data herein serves as a robust predictive model for the spectroscopic behavior of the title compound, offering valuable insights for its identification, characterization, and quality control in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These values are derived from published data for analogous compounds and established principles of spectroscopic interpretation.
Table 1: Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, CH₃) | 2950 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic/Quinoline) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Carboxylic Acid) | 950 - 910 | Medium |
Table 2: Predicted UV-Vis Spectral Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~230-250 | High | π → π |
| ~320-340 | Moderate | n → π |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Relative Abundance (%) | Assignment |
| 277 | High | [M]⁺ (Molecular Ion) |
| 232 | Moderate to High | [M - COOH]⁺ |
| 204 | Moderate | [M - COOH - CO]⁺ |
| 128 | Low to Moderate | [Quinoline]⁺ fragment |
Table 4: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.0 - 14.0 | s (broad) | 1H |
| Quinoline H5, H8 | ~8.0 - 8.5 | m | 2H |
| Quinoline H6, H7 | ~7.5 - 7.9 | m | 2H |
| Quinoline H3 | ~7.3 - 7.5 | s | 1H |
| Phenyl H3', H5', H6' | ~7.1 - 7.4 | m | 3H |
| Methyl (C2'-CH₃, C4'-CH₃) | ~2.3 - 2.5 | s | 6H |
Table 5: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168 - 172 |
| Quinoline C2, C4, C8a | ~145 - 155 |
| Phenyl C1', C2', C4' | ~135 - 142 |
| Quinoline C5, C6, C7, C8 | ~125 - 132 |
| Phenyl C3', C5', C6' | ~120 - 130 |
| Quinoline C3, C4a | ~118 - 125 |
| Methyl (C2'-CH₃, C4'-CH₃) | ~20 - 25 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard procedures for the analysis of organic compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the KBr pellet is recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then baseline-corrected and the peak positions are identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition: The spectrophotometer is zeroed using a cuvette containing the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200 to 800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The mass spectrum, a plot of ion intensity versus m/z, is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic group ([M-COOH]⁺)[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing and Analysis: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H NMR signals provides information on the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals information about neighboring protons. The chemical shifts in both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the nuclei.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
Potential Therapeutic Targets of 2-Aryl-Quinoline-4-Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.
Sirtuin 3 (SIRT3) Inhibition
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a significant target in cancer therapy. It plays a dichotomous role, acting as either a tumor promoter or suppressor depending on the cancer type. In certain cancers, such as MLL-rearranged leukemia, inhibition of SIRT3 is a promising therapeutic strategy.
Quantitative Data: SIRT3 Inhibition
| Compound ID | Description | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | 32.6 | 33.5 | 7.2 | [1][2][3] |
Signaling Pathway: SIRT3 in Cancer
In some cancers, SIRT3 promotes cell proliferation and survival by deacetylating and activating various downstream targets. Inhibition of SIRT3 can disrupt these pathways, leading to cell cycle arrest and differentiation.
Caption: Inhibition of SIRT3 by a 2-aryl-quinoline-4-carboxylic acid derivative.
Experimental Protocol: SIRT3 Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of a compound against SIRT3.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic SIRT3 substrate
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (e.g., P6) and positive control (e.g., Nicotinamide)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound or control to the respective wells.
-
Initiate the reaction by adding the SIRT3 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[4]
Quantitative Data: DHODH Inhibition
| Compound ID | Description | DHODH IC50 (nM) | Reference |
| 41 | Quinoline-based analogue | 9.71 ± 1.4 | [5][6][7][8][9] |
| 43 | Quinoline-based analogue | 26.2 ± 1.8 | [5][6][7][8][9] |
Signaling Pathway: DHODH in Pyrimidine Biosynthesis
DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation.
Caption: Inhibition of DHODH disrupts the de novo pyrimidine biosynthesis pathway.
Experimental Protocol: DHODH Enzymatic Assay
This protocol outlines a spectrophotometric assay to measure the inhibitory activity of compounds against human DHODH.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and the test compound.
-
Incubate at room temperature for 15-30 minutes.
-
Prepare a reaction mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and determine the percent inhibition relative to a no-inhibitor control.
-
Calculate the IC50 value from the dose-response curve.
Leishmania major N-myristoyltransferase (LmNMT) Inhibition
Leishmania major N-myristoyltransferase (LmNMT) is an essential enzyme for the viability of the Leishmania parasite, which is responsible for leishmaniasis. LmNMT catalyzes the attachment of myristate to the N-terminal glycine of a range of proteins, a process crucial for their function and localization.[10] This makes LmNMT a promising target for the development of new antileishmanial drugs.
Signaling Pathway: N-Myristoyltransferase in Leishmania
Inhibition of LmNMT disrupts the myristoylation of essential proteins, leading to impaired protein function and localization, ultimately resulting in parasite death.
Caption: Inhibition of LmNMT disrupts essential protein modification in Leishmania.
Experimental Protocol: Antileishmanial Activity Assay (Promastigote Viability)
This protocol describes an in vitro assay to evaluate the activity of compounds against the promastigote stage of Leishmania.
Materials:
-
Leishmania major promastigotes
-
Complete culture medium (e.g., M199)
-
Test compound and positive control (e.g., Amphotericin B)
-
Resazurin solution
-
96-well flat-bottom culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Culture L. major promastigotes to the late logarithmic phase of growth.
-
Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh culture medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of serial dilutions of the test compound or control to the wells.
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
Multidrug Resistance Protein 2 (MRP2) Inhibition
Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of substrates, including chemotherapeutic drugs, from cells.[11] Overexpression of MRP2 is a significant mechanism of multidrug resistance in cancer.[12] Inhibition of MRP2 can restore the efficacy of anticancer drugs in resistant tumors.
Quantitative Data: MRP2 Inhibition
| Compound ID | Description | Cell Line | Activity | Reference |
| 6d | 4-carboxy quinoline with dimethoxy phenyl at position 2 | A2780/RCIS (MRP2-overexpressing) | Potent MRP2 inhibition | [13] |
Signaling Pathway: MRP2 in Multidrug Resistance
MRP2 utilizes ATP hydrolysis to pump chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and thus their cytotoxic effect. Inhibitors of MRP2 block this efflux, increasing the intracellular drug concentration and restoring sensitivity to chemotherapy.
Caption: Inhibition of the MRP2 efflux pump by 2-aryl-quinoline-4-carboxylic acids.
Experimental Protocol: MRP2 Inhibition Assay (Calcein-AM Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate by MRP2.
Materials:
-
MRP2-overexpressing cells (e.g., A2780/RCIS) and parental cells
-
Calcein-AM (a fluorescent substrate of MRP2)
-
Test compound and positive control (e.g., MK-571)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed the MRP2-overexpressing and parental cells in a 96-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with the test compound or control in HBSS for 30 minutes at 37°C.
-
Add Calcein-AM to each well and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence at an excitation of ~485 nm and an emission of ~530 nm.
-
An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of MRP2-mediated efflux.
Broad-Spectrum Anticancer Activity
Beyond specific molecular targets, numerous 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.
Quantitative Data: Antiproliferative Activity
| Cancer Cell Line | IC50 (µM) | Reference |
| MLLr leukemic cell lines | Potent inhibition by P6 | [1][2][3] |
| A2780/RCIS (Ovarian) | >100 (for compound 6d, an MRP2 inhibitor) | [13] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: A typical workflow for an MTT-based in vitro anticancer screening assay.
References
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. N-Myristoyltransferase from Leishmania donovani: Structural and Functional Characterisation of a Potential Drug Target for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Role of multidrug resistance protein 2 (MRP2) in chemoresistance and clinical outcome in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a fundamental chemical reaction for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an aryl methyl ketone, to yield the target quinoline scaffold.[3] Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of biological activities, including antibacterial, antiviral, antitumor, and antimalarial properties.[3][4] Their importance as pharmacophores makes the Pfitzinger synthesis a vital tool in medicinal chemistry and drug discovery programs.[2]
This document provides detailed protocols for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction, covering both conventional heating and microwave-assisted methods. It also includes a summary of reaction data and visual diagrams of the reaction mechanism and experimental workflow.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism:
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This opens the five-membered ring to form the salt of a keto-acid intermediate (isatinic acid).[1][2][5]
-
Condensation & Imine Formation: The carbonyl group of the aryl methyl ketone then reacts with the aniline moiety of the opened isatin intermediate to form an imine (a Schiff base).[1][5]
-
Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[1][2]
-
Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step (loss of a water molecule), to yield the final aromatic 2-aryl-quinoline-4-carboxylic acid product.[1][2]
Caption: The reaction mechanism of the Pfitzinger synthesis.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong bases like potassium hydroxide (KOH) are corrosive and should be handled with care.
This protocol describes a generalized procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or a 1:1 Ethanol/Water mixture
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Base Preparation: In a round-bottom flask, prepare the basic solution by dissolving potassium hydroxide (approx. 3-4 equivalents) in the chosen solvent (e.g., 33% aqueous KOH or 20% aqueous ethanol).[6][7]
-
Isatin Hydrolysis: Add isatin (1.0 eq.) to the basic solution and stir at room temperature. A color change, often from orange/red to yellow/brown, indicates the formation of the potassium salt of isatinic acid.[8]
-
Addition of Ketone: Slowly add the aryl methyl ketone (e.g., acetophenone, 1.1-1.2 eq.) to the reaction mixture.[7]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction time can vary significantly, from 8 to 36 hours, depending on the specific substrates.[6][7] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up & Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. If a large volume of organic solvent was used, remove the bulk of it using a rotary evaporator. c. Add water to the residue to dissolve the potassium salt of the product. d. Perform an extraction with diethyl ether to remove any unreacted ketone and other neutral impurities.[3] e. Cool the remaining aqueous layer in an ice bath and carefully acidify it with dilute HCl or acetic acid to a pH of approximately 4-5.[3] f. The 2-aryl-quinoline-4-carboxylic acid product will precipitate as a solid.
-
Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel.[3] b. Wash the solid with cold water to remove inorganic salts. c. Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[3]
Microwave irradiation can significantly reduce reaction times compared to conventional heating.
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, add isatin (1.0 eq.) to a 33% aqueous potassium hydroxide solution.[3]
-
Addition of Ketone: To this solution, add the appropriate aryl methyl ketone (1.0 eq.).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short period, typically 5-15 minutes.[3]
-
Work-up & Isolation: a. After irradiation, cool the vessel to room temperature. b. Pour the solution into an ice-water mixture and acidify with acetic acid to precipitate the product.[3] c. Collect the precipitated solid by filtration, wash with water, and dry to yield the final product.[3]
Caption: General experimental workflow for the Pfitzinger synthesis.
Data Presentation: Examples of Synthesized Compounds
The following table summarizes yields for various 2-aryl-quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction under different conditions.
| Isatin Derivative | Aryl Methyl Ketone | Base / Solvent | Time / Temp. | Product | Yield (%) |
| Isatin | Acetophenone | 33% KOH / EtOH | 8 h / 85 °C | 2-Phenylquinoline-4-carboxylic acid | 35%[7] |
| 5-Chloroisatin | Acetophenone | KOH / aq. EtOH | 18-36 h / 80-90 °C | 6-Chloro-2-phenylquinoline-4-carboxylic acid | Not specified |
| Isatin | 4-Acetylbiphenyl | Not specified | 24 h / Reflux | 2-(Biphenyl-4-yl)-quinoline-4-carboxylic acid | Not specified |
| α-Naphthisatin | Acetone | KOH / aq. EtOH | Not specified / Boiling | Benzo[f]quinoline derivative | 70%[2] |
| 5,6-Difluoroisatin | Acetone | Not specified | Not specified | 6,7-Difluoro-2-methylquinoline-4-carboxylic acid | 79%[2] |
Conclusion
The Pfitzinger synthesis is a robust and versatile method for accessing the medicinally important 2-aryl-quinoline-4-carboxylic acid scaffold. The reaction can be performed under conventional heating or accelerated using microwave irradiation, accommodating a variety of substituted isatins and aryl ketones. The straightforward procedure and work-up make it a valuable reaction for researchers in synthetic chemistry and drug development, enabling the generation of diverse compound libraries for biological screening.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes: Step-by-Step Doebner Reaction for Quinoline-4-Carboxylic Acid Derivatives
Introduction
The Doebner reaction is a powerful and versatile three-component organic reaction for the synthesis of quinoline-4-carboxylic acids from an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][2][3] First reported by Oscar Doebner in 1887, this one-pot synthesis provides a direct route to the quinoline core, a privileged scaffold in medicinal chemistry and drug development.[1][4] Derivatives of quinoline-4-carboxylic acid are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and antitumor properties.[5][6]
While the classical Doebner reaction is effective, it can sometimes result in low yields, particularly when using anilines that have electron-withdrawing groups.[1][7] Consequently, numerous modified protocols have been developed that employ acid catalysts (both Brønsted and Lewis acids) to improve reaction efficiency, shorten reaction times, and broaden the substrate scope.[1][5][8]
Reaction Principle and Mechanism
The mechanism of the Doebner reaction is understood to proceed through several key stages. Although the exact sequence can be debated, a widely accepted pathway involves:
-
Imine Formation: The reaction initiates with the condensation of the aniline and the aldehyde to form an N-arylimine, also known as a Schiff base.[1][6]
-
Adduct Formation: Concurrently, pyruvic acid tautomerizes to its enol form. This enol then attacks the imine in a Michael-type addition.[1]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks a carbonyl group, leading to cyclization.[1]
-
Dehydration and Aromatization: The dihydroquinoline intermediate then eliminates a molecule of water and undergoes oxidation (often via a hydrogen transfer mechanism) to yield the final, stable aromatic quinoline-4-carboxylic acid product.[1][6]
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid, a common derivative, using a modern, iron-catalyzed Doebner reaction.[5][6]
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol: Iron(III) Triflate Catalyzed Synthesis of 2-Phenylquinoline-4-carboxylic Acid
1. Materials and Reagents:
-
Pyruvic acid (98%, e.g., Sigma-Aldrich)
-
Aniline (99%, e.g., Sigma-Aldrich)
-
Benzaldehyde (99%, e.g., Sigma-Aldrich)
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (e.g., Sigma-Aldrich)
-
Ethanol (96-99%, e.g., Merck)
-
Deionized water
2. Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
3. Reaction Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[6]
-
Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[6]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[5][6]
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
4. Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), remove the flask from the heat source and allow the mixture to cool to room temperature.
-
The crude product should precipitate out of the solution as it cools.[6]
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
For further purification, recrystallize the crude product from hot ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid as a crystalline solid.[5]
-
Dry the final product under vacuum.
Data Summary: Substrate Scope
The Doebner reaction is applicable to a wide range of substituted anilines and aldehydes. A modified hydrogen-transfer protocol using BF₃·THF has been shown to be particularly effective for anilines containing both electron-donating and electron-withdrawing groups, which are often challenging substrates in the classic Doebner reaction.[7]
| Entry | Aniline Substituent | Aldehyde | Conditions | Yield (%) | Reference |
| 1 | 4-OMe | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 86 | [7] |
| 2 | 4-Me | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 83 | [7] |
| 3 | H | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 75 | [7] |
| 4 | 4-Cl | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 79 | [7] |
| 5 | 4-CF₃ | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 72 | [7] |
| 6 | 4-OCF₃ | Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 60 | [7] |
| 7 | 4-OMe | 4-Cl-Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 85 | [7] |
| 8 | 4-Cl | 4-MeO-Benzaldehyde | BF₃·THF (0.5 eq), MeCN, 65 °C, 20 h | 76 | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]
- 6. benchchem.com [benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Microwave-Assisted Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinoline derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, often higher product yields, and improved purity.[1][2] The quinoline scaffold is a prominent structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2]
Advantages of Microwave-Assisted Quinoline Synthesis
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture by directly interacting with polar molecules.[2] This efficient, volumetric heating minimizes thermal gradients and side reactions, leading to cleaner products and higher yields.[2] Key advantages include:
-
Accelerated Reaction Rates: Reactions that typically take hours or days under conventional heating can often be completed in minutes.[2]
-
Higher Yields: The efficient energy transfer and reduction of side product formation frequently result in significantly higher isolated yields.[2]
-
Greener Chemistry: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[2]
Experimental Setup and General Workflow
A dedicated scientific microwave reactor is essential for safe and reproducible results. Domestic microwave ovens lack the necessary temperature and pressure controls and are not recommended for laboratory use.[1] The general workflow for microwave-assisted quinoline synthesis is outlined below.
Caption: General experimental workflow for microwave-assisted quinoline synthesis.
Key Synthetic Methodologies and Protocols
Several classical named reactions for quinoline synthesis have been successfully adapted to microwave conditions. Below are detailed protocols for some of the most common methods.
Protocol 1: Microwave-Assisted Friedländer Annulation
The Friedländer synthesis involves the reaction of a 2-aminophenylketone with a compound containing a methylene group alpha to a carbonyl.[3] This microwave-assisted protocol utilizes neat acetic acid as both a solvent and a catalyst, offering a green and efficient alternative to traditional methods.[3]
Materials:
-
2-Aminobenzophenone
-
Cyclic or acyclic ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Microwave-safe reaction vial with a magnetic stir bar
Procedure:
-
In a microwave-safe vial, combine the 2-aminobenzophenone, the ketone, and glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5 minutes.[3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.[2]
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from an aniline and diethyl ethoxymethylenemalonate (DEEM).[4][5] Microwave irradiation dramatically accelerates the high-temperature cyclization step.[4][6]
Materials:
-
Aniline (2.0 mmol, 0.16 mL)
-
Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 1.21 mL)[5]
-
Microwave vial (2.5 mL) with a magnetic stir bar[5]
-
Ice-cold acetonitrile
Procedure:
-
Add the aniline and an excess of DEEM to a 2.5 mL microwave vial.[5] The excess DEEM acts as both a reagent and a solvent.[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 300°C and hold for 5 minutes.[6]
-
After the reaction, cool the vial to room temperature, which should cause the product to precipitate.[5]
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[5]
-
Dry the resulting solid under vacuum.[5]
Protocol 3: Microwave-Assisted Combes Synthesis (Solvent-Free)
The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone.[7] This solvent-free microwave protocol uses a reusable solid acid catalyst.[8]
Materials:
-
Substituted aniline
-
Ethyl acetoacetate
-
NKC-9 acidic resin (catalyst)
-
Multimode microwave oven
Procedure:
-
Combine the substituted aniline, ethyl acetoacetate, and a catalytic amount of NKC-9 resin in a suitable vessel.
-
Place the mixture in a multimode microwave oven.
-
Irradiate the solvent-free mixture. Optimal power and time will vary depending on the substrates.
-
After cooling, the product can be isolated. The NKC-9 resin can be recovered, treated with hydrochloric acid, and reused.[8]
Protocol 4: Microwave-Assisted Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[9] Microwave heating significantly reduces the lengthy reaction times of the conventional method.[10]
Materials:
-
2,6-Diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated sulfuric acid (4.2 mL)
-
Ice-water mixture
Procedure:
-
In a suitable reaction vessel, carefully mix 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid.[1]
-
Subject the mixture to microwave irradiation.[1]
-
After irradiation, allow the mixture to cool to room temperature.[1]
-
Pour the reaction mixture into an ice-water mixture (15 mL).[1]
-
Basify the solution to a pH of 9-10.[1]
-
Filter the resulting precipitate and wash it with cold water.[1]
-
Crystallize the product from water to yield 7-amino-8-methyl-quinoline.[1]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the significant improvements in reaction time and yield achieved by using microwave irradiation for various quinoline syntheses.
| Reaction Type | Substrates | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Friedländer Synthesis | 2-Aminophenylketones, Cyclic Ketones | Several days, Very poor yield | 5 minutes, Excellent yield | [3] |
| Gould-Jacobs Reaction | Aniline, DEEM | Several hours, Low yield | 5 minutes, 47% yield (at 300°C) | [6] |
| Skraup Synthesis | 2,6-Diaminotoluene, Glycerol | 3 hours, 30% | 40 minutes, 28% | [1] |
| Three-Component Reaction | Formyl-quinoline, Aminopyrimidine, Diketone | 20 hours, No product | 8-20 minutes, High yield | [11] |
| Povarov-type Reaction | Anilines, Alkyne, Paraformaldehyde | Not reported | 20 minutes, 26-90% | [1] |
Troubleshooting and Optimization
Common issues in microwave-assisted quinoline synthesis and their potential solutions are outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. iipseries.org [iipseries.org]
- 10. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial susceptibility of quinoline-4-carboxylic acid derivatives. The methodologies outlined are essential for the evaluation of novel antimicrobial candidates and for understanding their spectrum of activity.
Introduction
Quinoline-4-carboxylic acids are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad range of biological activities, including potent antimicrobial effects.[1] This scaffold is a key component of quinolone antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[2][3] Consequently, this leads to a rapid cessation of DNA synthesis and ultimately, bacterial cell death.[4]
Accurate and standardized antimicrobial susceptibility testing (AST) is paramount for the development of new quinoline-4-carboxylic acid-based drugs. These tests determine the minimum concentration of a compound required to inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and can also assess the extent of its bactericidal activity. This document details the protocols for three standard AST methods: Broth Dilution, Agar Dilution, and Disk Diffusion.
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone-4-carboxylic acids exert their antibacterial effect by forming a stable complex with the bacterial DNA and either DNA gyrase (primarily in Gram-negative bacteria) or topoisomerase IV (primarily in Gram-positive bacteria).[3][5] This ternary complex blocks the progression of the replication fork, leading to double-strand DNA breaks and the induction of the SOS response, ultimately resulting in cell death.[4]
Experimental Protocols
Broth Dilution Method for MIC Determination
The broth dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. It involves preparing a series of twofold dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Test quinoline-4-carboxylic acid compounds
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (no compound)
-
Negative control (no inoculum)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in MHB to achieve the desired starting concentration for the serial dilutions.
-
Serial Dilution: In a 96-well plate, perform twofold serial dilutions of the compound in MHB. Typically, this results in a range of concentrations from 128 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well with inoculum but no compound, and a negative control well with MHB only.
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method for MIC Determination
The agar dilution method is another quantitative technique for MIC determination. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.
Materials:
-
Test quinoline-4-carboxylic acid compounds
-
Sterile Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound-Agar Plate Preparation: Prepare a series of agar plates containing twofold dilutions of the test compound. This is achieved by adding the appropriate volume of the compound stock solution to molten MHA before pouring the plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multi-pronged inoculator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the test organism.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.
Materials:
-
Sterile paper disks (6 mm diameter)
-
Test quinoline-4-carboxylic acid compounds
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the test compound solution and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with established MIC breakpoints.
Data Presentation
The following tables summarize the antimicrobial activity of representative quinoline-4-carboxylic acid derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [6] |
| Compound 5a7 | Staphylococcus aureus | 64 | [6] |
| Compound 5a7 | Escherichia coli | 128 | [6] |
| Compound 9 | Staphylococcus aureus | 0.12 | [7] |
| Compound 9 | Escherichia coli | 0.12 | [7] |
| Compound 9 | Pseudomonas aeruginosa | >1024 | [7] |
| Compound 10 | Staphylococcus aureus | 0.24 | [7] |
| Compound 10 | Escherichia coli | 0.12 | [7] |
| Compound 10 | Pseudomonas aeruginosa | >1024 | [7] |
| Compound 12 | Pseudomonas aeruginosa | 5 | [8] |
| Compound 13 | Staphylococcus aureus MRSA | 20 | [8] |
| Compound 13 | Pseudomonas aeruginosa | 10 | [8] |
Table 2: Zone of Inhibition Diameters for Quinolone Antibiotics
| Antibiotic | Disk Content (µg) | Target Organism | Resistant (mm) | Intermediate (mm) | Susceptible (mm) | Reference |
| Ciprofloxacin | 5 | Pseudomonas aeruginosa | ≤15 | 16-20 | ≥21 | [9] |
| Levofloxacin | 5 | Pseudomonas aeruginosa | ≤13 | 14-16 | ≥17 | [9] |
| Ciprofloxacin | 5 | Staphylococcus aureus | ≤15 | 16-20 | ≥21 | [10] |
Note: Data for specific quinoline-4-carboxylic acid derivatives beyond commercially available quinolone antibiotics is limited. The provided zone diameter data is for established quinolones and serves as a reference for interpreting results.
Conclusion
The protocols detailed in these application notes provide a robust framework for the antimicrobial susceptibility testing of novel quinoline-4-carboxylic acid derivatives. Consistent application of these standardized methods is crucial for generating reliable and comparable data, which is essential for the advancement of new antimicrobial agents from the laboratory to clinical applications. The provided data tables offer a comparative overview of the activity of some derivatives, highlighting the potential of this chemical class in combating bacterial infections.
References
- 1. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bsac.org.uk [bsac.org.uk]
- 10. bsac.org.uk [bsac.org.uk]
Application Notes and Protocols: In Vitro Assay for DHODH Inhibition by Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is fundamental for the synthesis of pyrimidine nucleotides, which are essential for DNA, RNA, and glycoprotein synthesis.[1] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for their growth and survival.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, thereby halting cell cycle progression and inducing cell death, making it a significant therapeutic target for a range of diseases, including autoimmune disorders and cancer.[1][2]
Quinoline derivatives have emerged as a promising class of DHODH inhibitors.[3][4][5] These compounds can exhibit high potency and selectivity for human DHODH.[4][6] This document provides detailed protocols for in vitro enzymatic and cell-based assays to evaluate the inhibitory activity of quinoline derivatives against DHODH.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The inhibition of DHODH by quinoline derivatives directly blocks the conversion of dihydroorotate to orotate. This disruption leads to a depletion of downstream pyrimidines essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.[7]
DHODH inhibition in the pyrimidine biosynthesis pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected quinoline derivatives and other reference DHODH inhibitors against human DHODH.
| Inhibitor | Assay Type | Target | IC50 | Reference(s) |
| Quinoline Derivatives | ||||
| Brequinar | Biochemical | Human DHODH | ~20 nM, 5.2 nM, 2.1 nM | [2][8][9][10] |
| Compound 41 | Biochemical | Human DHODH | 9.71 ± 1.4 nM | [4][6] |
| Compound 43 | Biochemical | Human DHODH | 26.2 ± 1.8 nM | [4][6] |
| Compound 7 | Biochemical | Human DHODH | 1.56 µM | [5] |
| Compound 14 | Biochemical | Human DHODH | 1.22 µM | [5] |
| Reference Compounds | ||||
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM, 388 nM | [10][11] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [8][10] |
| H-006 | Biochemical | Human DHODH | 3.8 nM | [12] |
| SBL-105 | Biochemical | Human DHODH | 48.48 nM | [13] |
Experimental Protocols
A typical workflow for evaluating DHODH inhibitors involves an initial enzymatic assay to determine direct inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Workflow for in vitro evaluation of DHODH inhibitors.
Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay determines the in vitro inhibitory activity of a compound on human DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[8] The decrease in absorbance at 600-650 nm is proportional to DHODH activity.[8][14]
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)[1][12]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[1][15]
-
L-Dihydroorotic acid (DHO)[14]
-
2,6-dichloroindophenol (DCIP)[14]
-
Coenzyme Q10[14]
-
Test compound (Quinoline derivative)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer[14]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[8]
-
Prepare stock solutions of DHO (e.g., 10 mM) and Coenzyme Q10 (e.g., 10 mM) in DMSO.[8]
-
Prepare a stock solution of DCIP (e.g., 2.5 mM) in Assay Buffer.[8]
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).[8]
-
-
Assay Protocol:
-
Add 2 µL of the quinoline derivative dilutions (or DMSO for vehicle control) to the wells of a 96-well plate.[8]
-
Add 178 µL of the diluted DHODH enzyme solution to each well.[8]
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[1][8]
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM Coenzyme Q10.[8]
-
Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.[8]
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.[14]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Protocol 2: Cell-Based Proliferation Assay
This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.[1]
Materials:
-
Complete cell culture medium
-
Test compound (Quinoline derivative)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivative in cell culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO-treated wells).[16]
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[1]
-
-
Viability Measurement (using CCK-8 as an example):
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.[8]
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Protocol 3: Uridine Rescue Assay
This assay is crucial to confirm that the observed cytotoxic effects of the quinoline derivative are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[7]
Materials:
-
Same materials as the Cell-Based Proliferation Assay
-
Uridine stock solution (e.g., 100 mM in sterile water)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as the Cell-Based Proliferation Assay.
-
-
Compound and Uridine Treatment:
-
Incubation and Viability Measurement:
-
Follow the same incubation and measurement steps as the Cell-Based Proliferation Assay.
-
-
Data Analysis:
-
Compare the EC50 values obtained in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's primary mechanism of action is DHODH inhibition.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline derivatives. Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.[1]
A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1][2] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[1]
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.[1][2] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [1] |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [2] |
| Quinoline-chalcone hybrid (9i) | K-562 (Leukemia) | 1.9 | [3] |
| Quinoline-chalcone hybrid (9i) | A549 (Lung) | 3.9 | [3] |
| Quinoline-chalcone hybrid (9j) | K-562 (Leukemia) | 5.29 | [3][4] |
| Quinoline-chalcone hybrid (9j) | A549 (Lung) | 1.91 | [3][4] |
| Fluorinated 2-phenyl-4-quinolone derivative | Renal and melanoma tumor cell lines | log GI50 < -8.00 | [5] |
| Indeno[1,2-c]quinoline derivative (20) | A549 (Lung) | 0.03 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[1][7]
Workflow for the MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2][8]
-
Compound Treatment: Remove the overnight culture medium and add 100 µL of medium containing various concentrations of the quinoline compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[1][7] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2][7] Dilute the stock solution in culture medium to a working concentration of 0.5 mg/mL and add 100 µL to each well.[8] Incubate for 4 hours.[8]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2][7][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH from damaged cells.[2]
Workflow for the LDH Cytotoxicity Assay
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).[2]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[2] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[2]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution.[2] Add 100 µL of the reaction mixture to each well containing the supernatant.[2]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Protocol:
-
Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[1]
-
Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.[1]
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.[1]
-
Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[1]
Signaling Pathways
Quinoline compounds can induce cytotoxicity through various mechanisms, including the inhibition of key signaling pathways involved in cell survival and proliferation.[9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[10] Several quinoline derivatives have been shown to inhibit this pathway.[3][4][10]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Quinoline Compounds
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
Western blot analysis has shown that certain quinoline-chalcone hybrids inhibit the phosphorylation of PI3K, Akt, and mTOR in cancer cells, confirming their mechanism of action through this pathway.[3][4] This inhibition leads to cell cycle arrest and apoptosis.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-Aryl-Quinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-aryl-quinoline derivatives with various protein targets. This class of compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is instrumental in understanding the binding interactions between 2-aryl-quinolines and their biological targets, thereby guiding the design and development of more potent and selective therapeutic agents.[1]
Introduction to 2-Aryl-Quinolines and Molecular Docking
The quinoline scaffold is a privileged structure in drug discovery, and its 2-aryl substituted derivatives have shown promising activity against a variety of protein targets.[1] These targets are often implicated in critical disease pathways. For instance, various 2-aryl-quinoline derivatives have been investigated as inhibitors of protein kinases like EGFR and c-Abl kinase in cancer[4][5], as well as enzymes essential for microbial survival such as DNA gyrase and HIV reverse transcriptase.[6][7][8]
Molecular docking simulations provide valuable insights into the binding modes and affinities of these compounds within the active sites of their target proteins.[3] This information is crucial for structure-activity relationship (SAR) studies and for the rational design of novel derivatives with improved pharmacological profiles.
Experimental Protocols
A generalized workflow for molecular docking studies is presented below. The specific parameters and software may vary depending on the research objectives and available resources.
I. Ligand and Protein Preparation
-
Ligand Preparation:
-
Sketch the 2D structures of the 2-aryl-quinoline derivatives.
-
Convert the 2D structures to 3D structures using a suitable molecular modeling software.
-
Perform energy minimization of the 3D structures using a force field such as Merck Molecular Force Field (MMFF94).[1]
-
Save the final, optimized ligand structures in a suitable format (e.g., .pdb, .mol2) for docking.[1]
-
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study.
-
Add hydrogen atoms to the protein structure, which are often absent in crystal structures.
-
Assign appropriate partial charges to the protein atoms.
-
Minimize the energy of the protein structure to relieve any steric clashes and to obtain a stable conformation.[1]
-
II. Molecular Docking Simulation
-
Software Selection:
-
Grid Box Generation:
-
Define a grid box around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand.[1]
-
The size and center of the grid box are critical parameters and should be determined based on the known location of the active site or by identifying binding pockets using built-in software tools.
-
-
Docking Execution:
-
Run the docking simulation. The software will systematically explore different conformations and orientations of the 2-aryl-quinoline ligand within the defined grid box.
-
For each pose, the program calculates a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1] The algorithm aims to identify the pose with the lowest binding energy, representing the most stable predicted binding mode.[1]
-
III. Analysis of Results
-
Binding Affinity Evaluation:
-
Analyze the docking scores or binding energies of the different poses for each 2-aryl-quinoline derivative. Lower binding energies generally indicate a higher predicted binding affinity.
-
-
Interaction Analysis:
-
Visualize the best-scoring poses of the ligands within the protein's active site.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. Visualization tools like Discovery Studio or PyMOL are often used for this purpose.
-
Data Presentation
The following tables summarize quantitative data from various molecular docking studies of 2-aryl-quinoline derivatives with different protein targets.
Table 1: Docking Scores of 2-Aryl-Quinolines against Various Protein Targets
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Quinolinyl–thiazole derivative 6a | EGFR Tyrosine Kinase | - | -10.0 | [2] |
| Quinoline derivative 4f | EGFR | - | - | [5] |
| Quinoline-pyrimidine derivative 4 | HIV Reverse Transcriptase | 4I2P | -10.67 | [6] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid 3g | Tuberculosis Protein | 2X22 | -8.36 | [10] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid 3d | Malarial Protein | 1CET | -8.29 | [10] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid 3b | Tuberculosis Protein | 2X22 | -7.90 | [10] |
| 2-Aryl/heteroaryl-quinoline-4-carboxylic acid 3b | Malarial Protein | 1CET | -8.03 | [10] |
| 2H-thiopyrano[2,3-b]quinoline derivative 4 | CB1a | 2IGR | -6.1 | [1] |
| 2H-thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -5.3 | [1] |
| Quinoline derivative 11 | DNA Gyrase | - | -7.33 | [7][8] |
Table 2: In Vitro Activity and Docking Results of Selected 2-Aryl-Quinolines
| Compound | Target/Cell Line | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Quinoline 13 | HeLa | 8.3 | - | [11] |
| Tetrahydroquinoline 18 | HeLa | 13.15 | - | [11] |
| Quinoline 12 | PC3 | 31.37 | - | [11] |
| Quinoline 11 | PC3 | 34.34 | - | [11] |
| Quinoline-amidrazone 10d | A549 (Lung Cancer) | 43.1 | - | [4] |
| Quinoline-amidrazone 10g | MCF-7 (Breast Cancer) | 59.1 | - | [4] |
| Quinolinyl–thiazole derivative 6a | MDA-MB-231 | 1.415 ± 0.16 | -10.0 | [2] |
| Quinoline derivative 4f | EGFR | 0.015 ± 0.001 | - | [5] |
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a key signaling pathway often targeted by 2-aryl-quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijcps.org [ijcps.org]
- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Formulation of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is a member of the quinoline-4-carboxylic acid class of compounds. This structural motif is prevalent in molecules with a wide range of biological activities, including potential antimicrobial, antimalarial, and anticancer properties.[1][2][3][4] A significant challenge in the preclinical development of these compounds is their characteristically poor aqueous solubility, which can hinder bioavailability and lead to inconsistent results in in vivo studies.[5][6]
This document provides detailed protocols and guidelines for formulating this compound for administration in animal models, focusing on strategies to overcome solubility challenges.
Physicochemical Properties
Understanding the physicochemical properties of the target compound is the first step in developing a suitable formulation. As a carboxylic acid, its solubility is expected to be highly pH-dependent.[5][7]
| Property | Value (Estimated) | Source/Note |
| Chemical Formula | C₁₈H₁₅NO₂ | - |
| Molecular Weight | 277.32 g/mol | Calculated |
| CAS Number | 5466-33-1 | [8] |
| Appearance | White to pale yellow solid | Typical for this class of compounds |
| Aqueous Solubility | Poor at acidic and neutral pH | Characteristic of quinoline-4-carboxylic acids.[5][7] |
| pKa | ~4-5 | Estimated based on the carboxylic acid moiety. |
| LogP | High | The aromatic structure suggests high lipophilicity. |
Formulation Development Workflow
The selection of a formulation strategy depends on the required dose, administration route, and the compound's inherent solubility. The following workflow provides a logical approach to formulation development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5466-33-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the Analytical Quantification of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of quinoline-4-carboxylic acids, a significant class of heterocyclic compounds with diverse pharmacological activities. The accurate determination of these compounds in various matrices is crucial for drug discovery, development, quality control, and metabolic studies. The primary analytical techniques covered herein include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Overview of Analytical Techniques
The quantification of quinoline-4-carboxylic acids relies on robust analytical methodologies that offer high sensitivity, selectivity, and accuracy. Chromatographic techniques are the cornerstone of these analyses.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of quinoline-4-carboxylic acids. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing the interaction of the analyte with a nonpolar stationary phase.[1][2][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. It is the method of choice for analyzing complex biological matrices where low detection limits are required.[4][5][6][7] Electrospray ionization (ESI) is a common ionization technique for these compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but due to the low volatility of carboxylic acids, a derivatization step is typically necessary to convert the analyte into a more volatile form.[9]
Data Presentation: Quantitative Analytical Methods
The following tables summarize key parameters for various analytical methods used in the quantification of quinoline-4-carboxylic acids and related derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Matrix | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |
| 2-(1-Adamantyl)quinoline-4-carboxylic acid | Bulk Drug | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | UV at 325 nm | Not Specified | [1] |
| Quinoline-4-carboxylic acid | Not Specified | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | [2] |
| Quinoline Carboxylic Acid Antibiotics | Honey | Not Specified | Not Specified | UV | 0.077 µg/g | [10] |
| Quinoline-2-carboxylic acid | Not Specified | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | UV at 289 nm | Not Specified | [3] |
| Quinoline | Textiles | Dikma Diamonsil C18(2) (4.6 x 250mm, 5µm) | Acetonitrile and Water | UV at 225 nm | 0.2 µg/mL | [11] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Analyte | Matrix | Derivatization | Ionization | Key Parameters | Limit of Detection (LOD) | Reference |
| Carboxylic Acid-Containing Metabolites | Biological Matrices | Phenylenediamine | ESI | MRM-based LC-MS assay | As low as 0.01 ng/mL | [4] |
| Carboxylic Acids | Animal Matrices | Aniline or 3-nitrophenylhydrazine (3-NPH) | ESI-MS/MS | Comparison of derivatization agents | Not Specified | [6][7] |
| Quinoline-2-carboxylic acid | Not Specified | None | ESI-MS/MS | Positive ion mode, CID of [M+H]+ | Not Specified | [8] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte | Matrix | Derivatization Method | Column | Key Parameters | Limit of Detection (LOD) | Reference |
| Quinoline-2-carboxylic acid | Not Specified | Esterification (BF3 in Methanol) or Silylation (BSTFA) | Non-polar or medium-polarity capillary column | Optimized temperature program | Not Specified | [9] |
| Quinoline | Textiles | None | DB-5MS (30 m × 0.25 mm × 0.5 μm) | Optimized oven temperature program | 0.1 mg/kg | [11][12] |
Experimental Protocols
Protocol 1: Quantification of a Quinoline-4-Carboxylic Acid Derivative by HPLC-UV
This protocol is a generalized procedure based on the analysis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and can be adapted for other derivatives.[1]
1. Materials and Reagents:
-
Reference standard of the quinoline-4-carboxylic acid derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)
-
Methanol (for sample dissolution)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 60% to 95% B over 15 minutes, followed by re-equilibration.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm (may need to be optimized for other derivatives)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in Methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a mixture of Acetonitrile and Water (e.g., 50:50 v/v) to construct a calibration curve.
-
Sample Preparation: Dissolve the sample in Methanol to a known concentration and dilute with the Acetonitrile/Water mixture to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak area of the analyte in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis from Biological Matrices
This protocol outlines a general approach for extracting quinoline-4-carboxylic acids from biological samples like plasma or urine.
1. Sample Pre-treatment:
-
For plasma or serum, perform protein precipitation by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
For urine, a simple dilution and filtration may be sufficient, but for more complex matrices, solid-phase extraction (SPE) is recommended.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte with a stronger organic solvent, often containing a small amount of acid or base to facilitate elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Derivatization for GC-MS Analysis
This protocol describes the esterification of the carboxylic acid group for enhanced volatility, based on methods for similar compounds.[9]
1. Sample Preparation:
-
Ensure the sample containing the quinoline-4-carboxylic acid is dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
2. Esterification Reaction:
-
Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the dried sample in a reaction vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.
3. Extraction:
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of an extraction solvent like hexane.
-
Vortex vigorously for 1 minute to extract the methyl ester derivative.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.
-
Dry the extract with a small amount of anhydrous sodium sulfate.
4. Analysis:
-
The sample is now ready for injection into the GC-MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-4-carboxylic acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is a small molecule belonging to the quinoline-4-carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. As a chemical probe, this compound offers the potential to investigate the biological roles and therapeutic tractability of its protein targets. These application notes provide an overview of its potential applications, supported by detailed experimental protocols for its synthesis and use in target validation studies. The primary identified target for close analogs of this compound is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Potential Applications
Based on studies of structurally related compounds, this compound is a promising chemical probe for the following areas of research:
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Close analogs of this compound have demonstrated potent inhibition of DHODH, an enzyme crucial for DNA and RNA synthesis.[1] This makes the compound a valuable tool for studying cellular processes reliant on pyrimidine biosynthesis, such as cell proliferation in cancer and immune responses.
-
Anticancer Research: By inhibiting DHODH, this chemical probe can be used to investigate the effects of pyrimidine depletion on cancer cell growth and survival.
-
Immunology and Inflammation: DHODH inhibitors are known to have immunosuppressive and anti-inflammatory effects. This probe can be utilized to explore the role of DHODH in immune cell activation and inflammatory signaling pathways.
-
Antiparasitic Drug Discovery: The quinoline core is a known pharmacophore in antimalarial and antileishmanial agents. While direct data is not available, this compound could be explored for its activity against parasites that rely on de novo pyrimidine synthesis.
-
Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: Derivatives of 2-phenylquinoline-4-carboxylic acid have been reported to exhibit inhibitory activity against HDACs and SIRT3, suggesting a potential for this compound to be used in epigenetics research and as a starting point for the development of novel modulators of these enzymes.[2][3]
Data Presentation
The following tables summarize the biological activities of this compound and its close analogs. It is important to note that the IC50 value for DHODH inhibition is for a structurally similar compound and should be considered as an indicator of potential activity for the title compound.
| Target | Compound | Assay Type | IC50 / Activity | Reference |
| Dihydroorotate Dehydrogenase (DHODH) | 2-(4-chlorophenyl)quinoline-4-carboxylic acid (close analog) | Enzymatic Assay | 0.250 ± 0.11 µM | [1] |
| Target Class | Compound Type | Reported Activity | Reference |
| Histone Deacetylase (HDAC) | 2-phenylquinoline-4-carboxylic acid derivatives | Selective HDAC3 inhibition (IC50 = 24.45 µM for one derivative) | [2] |
| Sirtuin (SIRT) | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Selective SIRT3 inhibition (IC50 = 7.2 µM for one derivative) | [3] |
Mandatory Visualizations
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by the chemical probe.
Caption: Workflow for synthesis, in vitro validation, and in-cell target engagement.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
This protocol describes a general procedure for the synthesis of 2-aryl-quinoline-4-carboxylic acids, which can be adapted for the specific synthesis of the title compound.[4]
Materials:
-
Isatin
-
2,4-Dimethylacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl) or Acetic acid (dilute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in a mixture of absolute ethanol (50 mL) and water (5 mL).
-
Add isatin (0.05 mol) to the basic solution and stir at room temperature for 30 minutes.
-
To this mixture, add 2,4-dimethylacetophenone (0.05 mol).
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent using a rotary evaporator.
-
Add water (100 mL) to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay determines the in vitro inhibitory activity of the chemical probe on human DHODH by measuring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a serial dilution of the chemical probe in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 178 µL of the DHODH enzyme solution (at a suitable concentration determined by initial optimization experiments) to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the engagement of the chemical probe with its target protein (DHODH) in intact cells.[5]
Materials:
-
Cultured cells expressing DHODH (e.g., HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
PCR thermal cycler or heating block
-
Centrifuge
-
Equipment for Western Blot analysis (see Protocol 4)
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with the chemical probe at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-4 hours) in a CO2 incubator.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for Western blotting by adding Laemmli sample buffer.
-
Western Blot Analysis: Analyze the soluble levels of DHODH by Western blotting as described in Protocol 4. A stabilized protein will show a higher abundance in the soluble fraction at elevated temperatures in the presence of the binding ligand.
Protocol 4: Western Blot Analysis of DHODH
This protocol is for the detection of DHODH protein levels in the soluble fraction from the CETSA experiment.[6]
Materials:
-
Protein samples from CETSA
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DHODH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DHODH (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate (ECL) to the membrane and capture the signal using an appropriate imaging system.
-
Data Analysis: Quantify the band intensities for DHODH at each temperature and compound concentration. Plot the relative amount of soluble DHODH as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in the Pfitzinger Synthesis of 2-Aryl-Quinolines
This technical support center is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the Pfitzinger synthesis of 2-aryl-quinolines. Below, you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to help optimize your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am consistently obtaining low yields of my desired 2-aryl-quinoline-4-carboxylic acid. What are the common causes and how can I improve the yield?
Low yields in the Pfitzinger synthesis are a frequent issue and can stem from several factors, including incomplete reaction, formation of side products, or degradation of reactants and products. Here are key areas to troubleshoot:
-
Incomplete Isatin Ring Opening: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. If this ring-opening is not complete before the condensation with the aryl methyl ketone, the overall yield will be significantly reduced.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Excessively high temperatures can promote the formation of tar-like byproducts and lead to the decomposition of starting materials and the desired product. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Insufficient Reaction Time: The Pfitzinger synthesis can be slow and may require extended reaction times, sometimes up to 24 hours or more, to proceed to completion. It is advisable to monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Reactant Stoichiometry: The molar ratio of the reactants can influence the reaction outcome. An excess of the aryl methyl ketone is often employed to ensure the complete consumption of isatin, which can be challenging to remove during purification.
Q2: My reaction mixture turns into a thick, dark tar, making product isolation difficult. How can I prevent tar formation?
Tar formation is one of the most common problems in the Pfitzinger synthesis, often arising from the self-condensation of isatin or the aryl methyl ketone under strongly basic conditions, or the polymerization of reaction intermediates. Here are strategies to minimize tarring:
-
Modified Reactant Addition: A highly effective method to reduce tar formation is to first dissolve the isatin in the basic solution to facilitate the ring-opening. Only after the isatin has completely dissolved and the color of the solution has changed (typically from orange/red to a lighter yellow/brown), should the aryl methyl ketone be added. This sequential addition prevents the simultaneous presence of high concentrations of all reactants under harsh basic conditions.
-
Temperature Control: As mentioned for improving yields, maintaining the optimal reaction temperature is critical to prevent the side reactions that lead to tar formation. Avoid excessive heating. For sensitive substrates, running the reaction at a lower temperature for a longer duration can be beneficial.
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity which can contribute to the degradation of the product and the formation of tarry impurities.
Q3: I am having trouble removing unreacted isatin from my final product. What is an effective purification strategy?
Purification of the crude 2-aryl-quinoline-4-carboxylic acid can be challenging due to the presence of unreacted isatin and resinous byproducts. A robust purification protocol involves:
-
Acidification and Initial Isolation: After the reaction is complete, the mixture is typically cooled and poured into ice water. Careful acidification with an acid such as glacial acetic acid or hydrochloric acid to a pH of approximately 4-5 will precipitate the crude product. This solid is then collected by filtration.
-
Recrystallization from a Salt: A highly effective method for removing impurities is to convert the impure carboxylic acid back into its salt form for recrystallization.
-
Disperse the crude solid in water and add a base (e.g., NaOH or KOH) until it completely dissolves.
-
Heat the solution and treat it with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any other insoluble materials.
-
Allow the solution to cool, which will cause the purified sodium or potassium salt of the product to crystallize.
-
Collect the purified salt and then re-acidify a dissolved aqueous solution of it to precipitate the pure 2-aryl-quinoline-4-carboxylic acid.
-
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis.
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | >60 | [1] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 36 | [2] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86 | [2] |
| Isatin | Butanone | NaOH | Water | 8 | 84 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic Acid[3]
This protocol details the synthesis of a substituted 2-aryl-quinoline via the Pfitzinger reaction.
Materials:
-
5-Chloroisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
Prepare a 20% aqueous ethanol solution.
-
In a round-bottom flask, dissolve potassium hydroxide (35 mmol) in 50 mL of the aqueous ethanol solution.
-
Add 5-chloroisatin (14 mmol) and acetophenone (16.5 mmol) to the basic solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at 80-90 °C for 18-36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or glacial AcOH until a precipitate forms (typically at pH 4-5).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Dry the product, 6-chloro-2-phenylquinoline-4-carboxylic acid, in a vacuum oven.
Protocol 2: Modified Pfitzinger Synthesis for Improved Yield[1][4]
This modified protocol is recommended to minimize tar formation and improve the overall yield.
Materials:
-
Isatin (or substituted isatin)
-
Aryl methyl ketone (e.g., Acetophenone)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%) or another suitable protic solvent
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (AcOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 3 equivalents of KOH) in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Add isatin (1 equivalent) to the basic solution.
-
Stir the mixture at room temperature or with gentle heating until the isatin is completely dissolved and the color of the solution changes from orange/red to a pale yellow or light brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
Once the isatin ring opening is complete, add the aryl methyl ketone (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain it for the required time (monitor by TLC, typically several hours).
-
Follow the workup and purification steps as described in Protocol 1 (steps 6-12).
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows for troubleshooting and optimizing the Pfitzinger synthesis.
Caption: Troubleshooting workflow for low yields in Pfitzinger synthesis.
Caption: Experimental workflow for the modified Pfitzinger synthesis.
References
Technical Support Center: Doebner Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and what are its primary applications?
The Doebner reaction is a three-component organic reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] This reaction is highly valuable in medicinal chemistry and drug development as the quinoline core is a key structural motif in many pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.
Q2: What are the most common side products in the Doebner reaction?
The most frequently encountered side products in the Doebner reaction are:
-
Polymers and Tars: These are high-molecular-weight materials formed from the acid-catalyzed self-condensation of the aldehyde reactant.[2][3] This is often the most significant side reaction, leading to low yields and difficult purification.[2][3]
-
Dihydroquinoline-4-carboxylic Acids: These result from the incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline product.[1]
-
Michael Adducts: While the reaction proceeds through a Michael-type addition, stable Michael adducts are not commonly reported as major, isolatable side products. They are generally transient intermediates. However, under certain conditions or with specific substrates, their accumulation could potentially lead to complex reaction mixtures.
Q3: My Doebner reaction is resulting in a low yield or failing completely. What are the likely causes?
Low or no yield in a Doebner reaction can be attributed to several factors:
-
Poor Reagent Quality: Impure or degraded starting materials, particularly the aldehyde, can inhibit the reaction or promote side reactions.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[3]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are known to give lower yields under conventional Doebner conditions.[4][5]
Troubleshooting Guides
Issue 1: Significant Polymer/Tar Formation and Low Yield
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Difficulty in isolating the desired product.
-
Significantly reduced yield of the quinoline-4-carboxylic acid.
Root Cause: The acidic conditions required for the Doebner reaction can catalyze the polymerization of the aldehyde starting material.[2][3] This is especially problematic with α,β-unsaturated aldehydes.
Corrective Actions:
-
Slow Addition of Aldehyde: Adding the aldehyde dropwise to the heated reaction mixture can maintain a low concentration of the aldehyde at any given time, thus minimizing self-polymerization.
-
Employ a Biphasic Solvent System: Sequestering the aldehyde in a non-polar organic solvent (e.g., toluene) while the aniline and pyruvic acid are in an acidic aqueous phase can reduce polymerization.[2]
-
Optimize Reaction Temperature: While heating is necessary, excessive temperatures can accelerate tar formation. Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Use of an Acetal: Employing an acetal of the aldehyde can prevent polymerization. The acetal hydrolyzes in situ under the acidic conditions to generate the reactive aldehyde at a controlled rate.[2]
Issue 2: Presence of Dihydroquinoline Impurities in the Final Product
Symptoms:
-
The isolated product is contaminated with partially hydrogenated quinoline derivatives.
-
These impurities can be difficult to separate from the desired aromatic product by standard chromatography.
Root Cause: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation leads to the presence of these impurities. This can be due to an insufficient amount of the in-situ generated oxidizing agent or reaction conditions that do not favor complete aromatization.[1]
Corrective Actions:
-
Ensure Sufficient Oxidant: In the classical Doebner reaction, a second molecule of the Schiff base formed between the aniline and aldehyde can act as the oxidant. Ensuring appropriate stoichiometry is key.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present, the isolated crude product can be subjected to a separate oxidation step. A common and effective method is oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6]
Quantitative Data on Reaction Yields
The yield of the Doebner reaction is highly dependent on the substrates and reaction conditions. The following table summarizes some reported yields for the synthesis of quinoline-4-carboxylic acids under different catalytic conditions.
| Aniline Derivative | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | p-TsOH / MeCN | 87 | [4][7] |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | Sc(OTf)₃ / MeCN | 79 | [4][7] |
| 4-Methoxyaniline | Benzaldehyde | p-TsOH / MeCN | 95 | [4][7] |
| 4-Nitroaniline | Benzaldehyde | p-TsOH / MeCN | 68 | [4][7] |
| Aniline | Benzaldehyde | H₂NSO₃H / H₂O | Low | [4][7] |
| Vanillin | Malonic Acid | Piperidine / Toluene (Microwave) | 60 | [8] |
| Vanillin | Malonic Acid | Piperidine / DMF (Microwave) | 92 | [8] |
Note: The reaction of vanillin with malonic acid is a Knoevenagel-Doebner modification, which also leads to a cinnamic acid derivative, a related structure.
Experimental Protocols for Side Product Removal
Protocol 1: Removal of Polymeric Byproducts by Steam Distillation
This method is effective for the purification of volatile quinoline derivatives from non-volatile tars and polymers.
Procedure:
-
Neutralization: After the reaction is complete, cool the reaction mixture and neutralize it with a suitable base (e.g., a slurry of calcium hydroxide or a concentrated solution of sodium hydroxide) until the solution is alkaline. This step is crucial to liberate the free quinoline base.
-
Apparatus Setup: Assemble a steam distillation apparatus. The flask containing the neutralized reaction mixture is connected to a steam source and a condenser.[9]
-
Distillation: Pass steam through the reaction mixture.[10] The volatile quinoline derivative will co-distill with the steam.[10] The non-volatile tars and polymers will remain in the distillation flask.
-
Collection: Collect the distillate, which will appear as a milky emulsion or two distinct layers (water and the organic product).
-
Isolation: Extract the distillate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Protocol 2: Oxidation of Dihydroquinolines to Quinolines using DDQ
This protocol is for the aromatization of dihydroquinoline impurities present in the crude product.
Procedure:
-
Dissolution: Dissolve the crude product containing the dihydroquinoline impurity in a suitable anhydrous solvent (e.g., dioxane or benzene) in a round-bottom flask.[11]
-
Addition of DDQ: Add 1.1 to 1.5 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.[11]
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dihydroquinoline spot. The reaction is often accompanied by the precipitation of the hydroquinone byproduct of DDQ.[11]
-
Work-up:
-
Once the reaction is complete, cool the mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Separate the organic layer, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel or recrystallization to obtain the pure quinoline derivative.
Visualizing Reaction Pathways and Workflows
Doebner Reaction Mechanism and Side Product Formation
Caption: Doebner reaction pathway and common side product formation.
Troubleshooting Workflow for Low Yield in Doebner Reaction
Caption: A logical workflow for troubleshooting low yields.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DDQ - reagent of the month – October - SigutLabs [sigutlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steam distillation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Issues of Quinoline-4-Carboxylic Acids in Biological Buffers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with quinoline-4-carboxylic acids in biological buffers. The information is presented in a question-and-answer format, offering practical troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoline-4-carboxylic acid derivatives poorly soluble in aqueous buffers like PBS?
A1: The limited aqueous solubility of many quinoline-4-carboxylic acid derivatives stems from a combination of factors related to their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is inherently hydrophobic. Furthermore, strong intermolecular interactions within the crystal lattice of the solid compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus hindering dissolution. The specific substituents on the quinoline ring also play a critical role; the addition of lipophilic groups can further decrease water solubility.[1]
Q2: What is the first and most straightforward approach to try and solubilize my quinoline-4-carboxylic acid derivative?
A2: For initial attempts at solubilization, preparing a concentrated stock solution in an organic co-solvent is the most common and direct method. Dimethyl sulfoxide (DMSO) is the most widely recommended co-solvent due to its ability to dissolve a broad range of compounds and its miscibility with water.[2]
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous biological buffer. What should I do?
A3: This is a very common issue that arises when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution. Here are some immediate steps to take:
-
Lower the Final Concentration: Your compound may be exceeding its maximum solubility in the final aqueous medium. Try preparing serial dilutions to identify a concentration that remains soluble.
-
Optimize the Co-solvent Concentration: While high concentrations of co-solvents can be toxic to cells, you can test if a slightly higher final co-solvent concentration (e.g., 0.5% or 1% DMSO instead of 0.1%) maintains solubility. Always include a vehicle control with the same final co-solvent concentration to assess its effect on your experiment.
-
Modify the Dilution Method: Instead of a single large dilution, try a stepwise or serial dilution. First, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This more gradual change in solvent polarity can help prevent precipitation.[3]
Q4: How does pH affect the solubility of quinoline-4-carboxylic acids?
A4: As their name suggests, these compounds contain a carboxylic acid group, making their solubility highly dependent on the pH of the solution. The pKa of the carboxylic acid group in quinoline-4-carboxylic acid is predicted to be around 1.03, though substituents can alter this.[4] In acidic conditions (pH below the pKa), the carboxylic acid is protonated (-COOH), resulting in a less polar and less water-soluble form. In neutral to basic conditions (pH above the pKa), the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻), which is significantly more polar and, therefore, more soluble in aqueous solutions.[1]
Q5: Can I use cyclodextrins to improve the solubility of my compound?
A5: Yes, cyclodextrins are a very effective option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic quinoline-4-carboxylic acid molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[5][6][7][8]
Troubleshooting Guide
Issue 1: The compound precipitates from the biological buffer immediately upon dilution from a DMSO stock.
| Possible Cause | Suggested Solution | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A gradual change in solvent polarity prevents the compound from precipitating.[3] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting). | Improved mixing can help to keep the compound in a supersaturated state for a longer period, which may be sufficient for short-term assays.[3] |
Issue 2: The compound appears to be soluble initially but precipitates over the course of the assay.
| Possible Cause | Suggested Solution | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration. | The compound remains soluble throughout the assay at a concentration below its thermodynamic solubility.[3] |
| Temperature Fluctuations | Ensure all assay components and the experimental environment are maintained at a constant, controlled temperature. | Stable temperature conditions prevent temperature-induced changes in solubility and subsequent precipitation.[3] |
| Insufficient Buffer Capacity | If using pH modification for solubilization, the buffer may not be sufficient to maintain the desired pH, leading to a drop in pH and precipitation. Use a buffer with a higher buffering capacity or adjust the initial pH to be slightly higher. | The buffer maintains the optimal pH for solubility throughout the experiment. |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative quantitative data on the solubility of a hypothetical substituted quinoline-4-carboxylic acid under various conditions. These values are intended as a guide and will vary for different derivatives.
Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Quinoline-4-Carboxylic Acid Derivative
| pH | Buffer System | Solubility (µg/mL) | Fold Increase (vs. pH 5.0) |
| 5.0 | Acetate Buffer | 5 | 1 |
| 6.0 | Phosphate Buffer | 25 | 5 |
| 7.0 | Phosphate Buffer | 150 | 30 |
| 7.4 | PBS | >500 | >100 |
Table 2: Effect of Co-solvents on the Solubility of a Hypothetical Quinoline-4-Carboxylic Acid Derivative in PBS (pH 7.4)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| None | 0% | 150 | 1 |
| DMSO | 1% | 450 | 3 |
| Ethanol | 5% | 300 | 2 |
| PEG 400 | 10% | 750 | 5 |
Table 3: Effect of HP-β-Cyclodextrin on the Solubility of a Hypothetical Quinoline-4-Carboxylic Acid Derivative in PBS (pH 7.4)
| HP-β-Cyclodextrin (mM) | Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| 0 | 150 | 1 |
| 5 | 600 | 4 |
| 10 | 1200 | 8 |
| 20 | >2000 | >13 |
Experimental Protocols
Protocol 1: Preparation of 1X Phosphate-Buffered Saline (PBS) at pH 7.4
This protocol outlines the preparation of 1 liter of 1X PBS.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Distilled water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
1 L graduated cylinder and beaker
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Add approximately 800 mL of distilled water to a 1 L beaker.[9][10]
-
Add the following salts to the water while stirring:[9][10]
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Stir until all salts have completely dissolved.
-
Calibrate the pH meter and adjust the pH of the solution to 7.4 using HCl or NaOH.[10][11]
-
Add distilled water to bring the final volume to 1 L.[9][10]
-
For sterile applications, autoclave the solution on a liquid cycle. Store at room temperature.[10]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[12][13]
Materials:
-
Test quinoline-4-carboxylic acid derivative (solid form)
-
Desired biological buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid test compound to a glass vial. The presence of excess solid is crucial to ensure a saturated solution is achieved.[12]
-
Add a known volume of the biological buffer to the vial.
-
Seal the vial and place it in a temperature-controlled shaker set at the desired temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[14]
-
After equilibration, stop the agitation and allow the vials to stand at the same temperature for a sedimentation period (e.g., 1 hour).
-
Carefully withdraw a sample of the supernatant.
-
Separate any remaining undissolved solid from the solution by either centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a syringe filter. Ensure the filter material does not bind to your compound.[12]
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method.[12]
Protocol 3: Kinetic Solubility Assay (96-Well Plate Format)
This high-throughput method is used for rapid screening of compound solubility in early drug discovery.[15][16]
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock solutions)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well collection plates (UV-transparent if using a UV plate reader)
-
Multichannel pipette
-
Plate shaker
-
Plate reader (e.g., UV-Vis spectrophotometer or nephelometer)
Methodology:
-
Dispense the aqueous buffer into the wells of the 96-well filter plate.
-
Add a small volume of the compound's DMSO stock solution to the corresponding wells. A final DMSO concentration of 1-2% is common.[15][17]
-
Seal the plate and shake it at a constant temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).[18][19]
-
Place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.
-
Quantify the concentration of the compound in the filtrate in the collection plate using a suitable analytical method, such as UV-Vis spectroscopy, against a standard curve prepared in the same buffer and DMSO concentration.[15][17]
Visualizations
Caption: Key factors influencing the aqueous solubility of quinoline-4-carboxylic acids.
Caption: Common strategies to enhance the solubility of quinoline-4-carboxylic acids.
Caption: Experimental workflow for thermodynamic solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
- 5. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Preparation of PBS Solution [protocols.io]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
Technical Support Center: Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of this compound via the Pfitzinger reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Question 1: My reaction produced a low yield of the desired product, or the conversion of isatin is incomplete. What are the likely causes and how can I improve the yield?
Answer: Low yield or incomplete conversion is a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Ring-Opening of Isatin: The Pfitzinger reaction requires the base-mediated hydrolysis of isatin's amide bond to form a reactive keto-acid intermediate.[1][2] If this initial step is incomplete, the overall reaction will be inefficient. Ensure a sufficient excess of a strong base (e.g., potassium hydroxide) is used and allow adequate time for the isatin to dissolve completely, often indicated by a distinct color change.[3]
-
Insufficient Reaction Time: These condensations can be slow. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). It may be necessary to extend the reflux period to ensure the reaction proceeds to completion.[3]
-
Suboptimal Temperature: While high temperatures can cause side reactions, a temperature that is too low will result in a sluggish or stalled reaction. Refluxing in an ethanol/water mixture is a common and effective condition.[4][5]
-
Reactant Stoichiometry: To drive the reaction forward and ensure all the isatin is consumed, consider using a slight excess (e.g., 1.2-1.5 equivalents) of the 2,4-dimethylacetophenone.[6]
Question 2: The reaction mixture turned into a thick, intractable tar. Why did this happen and how can I prevent it?
Answer: Tar formation is one of the most common problems in the Pfitzinger reaction.[6] It is typically caused by the self-condensation of the carbonyl compound (2,4-dimethylacetophenone) or isatin under strongly basic conditions, especially at elevated temperatures.
Preventative Measures:
-
Modified Reactant Addition: This is the most effective solution. Instead of mixing all reactants at once, first dissolve the isatin in the aqueous potassium hydroxide solution.[6][7] Gently heat this mixture to ensure the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.[1] Once the isatin is fully dissolved, cool the solution slightly before adding the 2,4-dimethylacetophenone. This sequential addition prevents the ketone from undergoing self-condensation while the isatin ring is opening.[6]
-
Temperature Control: Avoid excessive or rapid heating. Maintain a controlled reflux and ensure even heating of the reaction vessel to minimize localized "hot spots" that can promote polymerization and tar formation.[3]
Question 3: My final product is difficult to purify and contains significant impurities. What are these byproducts and what is the best purification strategy?
Answer: Besides starting materials, the primary byproduct of concern is the decarboxylated product, 2-(2,4-dimethylphenyl)quinoline, which can form if the reaction is overheated for a prolonged period.[3]
Purification Strategies:
-
Acid-Base Workup: The carboxylic acid product is soluble in aqueous base, while many organic impurities are not. After the reaction, once ethanol is removed, dilute the mixture with water and perform an extraction with an organic solvent (like ether or ethyl acetate) to remove neutral impurities.[4] The aqueous layer containing the potassium salt of your product can then be acidified to precipitate the pure carboxylic acid.[7]
-
Recrystallization: This is the most common method for purifying the crude product. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often effective.[3][8] For optimal results, allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of well-defined, pure crystals.[3]
-
Column Chromatography: If recrystallization fails to remove impurities, column chromatography using silica gel is a viable alternative. A common eluent system is a mixture of petroleum ether and ethyl acetate.[9]
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on reaction parameters. The following table summarizes the expected impact of adjusting key variables based on established principles for Pfitzinger reactions.
| Parameter | Condition | Expected Outcome on Yield & Purity | Rationale |
| Base Concentration | Low (e.g., 10% KOH) | Low Yield | Incomplete hydrolysis and ring-opening of isatin.[1] |
| Optimal (e.g., 30-35% KOH) | High Yield | Efficient formation of the reactive isatinate intermediate.[9] | |
| High (e.g., >50% KOH) | Decreased Yield, More Tar | Promotes self-condensation of the ketone and other side reactions.[6] | |
| Reaction Temperature | < 80°C | Low Yield, Slow Reaction | Insufficient energy for the condensation and cyclization steps.[3] |
| 80-100°C (Reflux) | Optimal Yield | Provides sufficient energy for the reaction to proceed efficiently.[3] | |
| > 100°C | Decreased Yield, Impurities | Increased risk of tar formation and product decarboxylation.[3] | |
| Reaction Time | Short (1-4 hours) | Incomplete Conversion | The condensation and cyclization steps may not have reached completion. |
| Optimal (8-14 hours) | High Yield | Allows the reaction to proceed to completion.[4][9] | |
| Very Long (> 24 hours) | Potential for Byproducts | May increase the likelihood of decarboxylation or other side reactions. | |
| Reactant Addition | All at once | Low Yield, High Tar Risk | High concentration of reactants under basic conditions promotes polymerization.[7] |
| Sequential (Isatin + Base, then Ketone) | High Yield, Low Tar Risk | Minimizes self-condensation of the ketone.[6] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound using a modified Pfitzinger reaction to minimize byproduct formation.
Materials:
-
Isatin (1.0 eq)
-
1-(2,4-Dimethylphenyl)ethan-1-one (1.2 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Isatin Ring Opening: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in a 2:1 mixture of ethanol and water. Add isatin (1.0 eq) to this solution. Heat the mixture to reflux with stirring for 1-2 hours. A color change should be observed as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.[3]
-
Condensation Reaction: After the initial reflux, allow the mixture to cool slightly. Add 1-(2,4-dimethylphenyl)ethan-1-one (1.2 eq) dropwise to the reaction mixture.
-
Cyclization: Heat the complete reaction mixture to reflux and maintain it for 12-14 hours. Monitor the progress of the reaction by TLC.[9]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
Work-up and Extraction: Dilute the remaining aqueous residue with cold water. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and other neutral impurities. Retain the aqueous layer.[4]
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution with concentrated HCl or glacial acetic acid with vigorous stirring until the pH is approximately 2-4.[7] The desired product will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water. Dry the crude product in a vacuum oven to a constant weight.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound.
Visualized Workflows
The following diagrams illustrate the experimental process and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mdpi.com [mdpi.com]
- 9. ijcps.org [ijcps.org]
Technical Support Center: Purification of Crude 2-Aryl-Quinoline-4-Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 2-aryl-quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2-aryl-quinoline-4-carboxylic acids?
A1: The primary purification techniques for 2-aryl-quinoline-4-carboxylic acids are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: How do I choose the right purification method for my sample?
A2: For moderately pure compounds on a larger scale, recrystallization is often a good first choice due to its cost-effectiveness and simplicity.[1] If the crude product contains a complex mixture of impurities or if the impurities have similar solubility to the product, column chromatography is recommended.[2] For achieving very high purity (>99%), especially for small to medium-scale purifications, preparative HPLC is the most powerful technique.[3]
Q3: What are common impurities found in crude 2-aryl-quinoline-4-carboxylic acids?
A3: Common impurities can include unreacted starting materials such as anilines, aryl aldehydes, and pyruvic acid, as well as side products from the synthesis, such as those formed from self-condensation of the starting materials.[4][5] The specific impurities will depend on the synthetic route used (e.g., Doebner or Pfitzinger reactions).[2][4]
Q4: Can I use an acid-base extraction to purify my 2-aryl-quinoline-4-carboxylic acid?
A4: Yes, an acid-base extraction can be a useful initial purification step. Due to the carboxylic acid group, your product will be soluble in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), while many non-acidic impurities will remain in the organic phase. After separating the layers, the aqueous layer can be acidified to precipitate the purified product, which is then collected by filtration.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1] |
| Not enough solvent is being used. | Add more solvent in small portions until the compound dissolves. | |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.[1] | |
| The chosen solvent is not ideal. | Try a different solvent or a binary solvent system.[1] | |
| No crystals form upon cooling. | The solution is too dilute. | Evaporate some of the solvent to increase the concentration and then try to cool again. |
| The compound is too soluble in the chosen solvent. | Try a different solvent in which the compound is less soluble, or add an anti-solvent (a solvent in which the compound is insoluble) to the solution.[1] | |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] | |
| The purity of the recrystallized product is low. | Impurities co-precipitated with the product. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
| The crystals were not washed properly. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[1] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping peaks). | The solvent system (eluent) is not optimal. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). |
| The column was not packed properly, leading to channeling. | Repack the column carefully, ensuring a uniform and compact stationary phase bed. | |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| The product is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if using a petroleum ether:ethyl acetate mixture, increase the proportion of ethyl acetate.[2] |
| The product is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. For example, increase the proportion of petroleum ether in a petroleum ether:ethyl acetate mixture. |
| Streaking or tailing of the product band on the column. | The compound may be interacting too strongly with the silica gel (if it's acidic). | Add a small amount of a polar solvent like methanol or an acid like acetic acid to the eluent to improve the peak shape. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a volatile solvent, and load it carefully onto the top of the column. |
Data Presentation
Table 1: Comparison of Purification Techniques for 2-Aryl-Quinoline-4-Carboxylic Acids
| Technique | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Recrystallization | >95% | 70-90% | Milligrams to Kilograms | Cost-effective, simple, scalable | Can be time-consuming, may not remove all impurities |
| Column Chromatography | 95-99% | 60-85% | Milligrams to Grams | Good for complex mixtures, adaptable | Can be labor-intensive, uses large volumes of solvent |
| Preparative HPLC | >99%[3] | >90%[3] | Micrograms to Grams | High resolution and purity, automated[3][6] | Expensive equipment, limited scale, uses significant solvent volumes |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Solvent Selection: In a test tube, dissolve a small amount of the crude 2-aryl-quinoline-4-carboxylic acid in a minimal amount of hot ethanol.[7] Allow it to cool to room temperature and then in an ice bath to ensure the compound precipitates. If it does, ethanol is a suitable solvent.
-
Dissolution: In an appropriately sized flask, add the crude compound and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.[2]
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point is a mixture of petroleum ether and ethyl acetate.[2] Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude 2-aryl-quinoline-4-carboxylic acid in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aryl-quinoline-4-carboxylic acid.
Protocol 3: Preparative HPLC
This protocol is adapted for 2-aryl-quinoline-4-carboxylic acids based on a method for a similar compound.[3]
-
Sample Preparation: Dissolve the crude sample in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3] Filter the solution through a 0.45 µm filter.[3]
-
HPLC System: Use a preparative HPLC system equipped with a C18 column, a UV detector, and a fraction collector.[3]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water, with a modifier like formic acid or trifluoroacetic acid (TFA).[3][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might be from 70% to 90% Mobile Phase B over 20 minutes, with a flow rate of 20 mL/min.[3]
-
Detection: Monitor the elution at a suitable wavelength, for example, 325 nm.[3]
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.[3]
-
Post-Purification: Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization to obtain the final high-purity product.[3]
Visualizations
Caption: General purification workflow for 2-aryl-quinoline-4-carboxylic acids.
Caption: Step-by-step workflow for purification by recrystallization.
Caption: Troubleshooting logic for improving product purity after recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing byproduct formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in classical quinoline synthesis reactions?
A1: Common byproducts vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions. For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions. In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts. Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions. Purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.
Q3: Are there general strategies to minimize byproduct formation across different quinoline synthesis methods?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.
Q4: What are some common purification techniques for quinoline derivatives?
A4: Standard organic chemistry techniques are typically employed for the purification of quinoline derivatives. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography. In some cases, forming a salt of the quinoline, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated. Steam distillation is particularly effective for separating volatile quinoline from non-volatile tar in the Skraup synthesis.
Troubleshooting Guides for Specific Syntheses
Skraup Synthesis
Problem: The reaction is extremely vigorous and difficult to control, resulting in low yields and significant tar formation.
Cause: The Skraup synthesis is notoriously exothermic, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates, forming intractable tars.[1]
Solutions:
-
Use a Moderator: Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to help control the exotherm.[2]
-
Controlled Reagent Addition: Slowly add the sulfuric acid or the aniline in portions while carefully monitoring the internal temperature of the reaction.
-
Efficient Stirring: Employ robust mechanical stirring to ensure homogeneous heat distribution and prevent the formation of localized hot spots.
-
Temperature Management: After the initial exothermic reaction subsides, maintain a consistent and optimized temperature (typically 130-150°C) for the remainder of the reaction time.[2]
Doebner-von Miller Synthesis
Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.
Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[3] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.
Solutions:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[3]
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures to maintain a low concentration and reduce polymerization.[3]
-
Biphasic System: Employing a two-phase solvent system can help to sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[4]
-
Milder Catalysts: Consider using milder Lewis acids as catalysts instead of strong Brønsted acids to reduce the rate of polymerization.
Combes Quinoline Synthesis
Problem: Formation of a mixture of regioisomers when using an unsymmetrical β-diketone.
Cause: The cyclization step of the Combes synthesis can proceed in two different ways with an unsymmetrical β-diketone, leading to the formation of two constitutional isomers. The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the aniline and the diketone.[5]
Solutions:
-
Substituent Effects: The regioselectivity can be influenced by the electronic and steric nature of the substituents. For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones.[6] In contrast, chloro- or fluoroanilines favor the formation of the 4-CF₃ regioisomer.[6]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the diketone can direct the cyclization to the less sterically hindered position.[6]
-
Catalyst Choice: The use of a mixture of polyphosphoric acid (PPA) and an alcohol to generate a polyphosphoric ester (PPE) catalyst has been shown to be more effective than sulfuric acid and can influence the product distribution.[5]
Friedländer Synthesis
Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.
Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.
Solutions:
-
Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.
-
Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus disfavoring the aldol condensation pathway.[7]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize its self-condensation by keeping its concentration low.
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can significantly influence the reaction pathway. For instance, some Lewis acids may favor the desired cyclization over the aldol side reaction.[8]
Data Presentation
Table 1: Effect of Oxidizing Agent on the Yield of Quinoline in the Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Yield (%) |
| Aniline | Nitrobenzene | 84–91% |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 65–76% |
| m-Nitroaniline | Arsenic Acid | Mixture |
| 6-Aminocoumarin | Glycerol/H₂SO₄ | 14% |
Data extracted from a technical guide on quinoline synthesis and may vary based on specific reaction conditions.[9]
Table 2: Influence of Catalyst on the Regioselectivity of the Doebner-von Miller Reaction
| Catalyst | Solvent | Product Ratio (2-substituted : 4-substituted) | Total Yield (%) |
| Hf(OTf)₄ | Dichloromethane | 18 : 44 | 62 |
| HCl | Dichloromethane | - | Low |
| H₂SO₄ | Dichloromethane | - | Low |
| Trifluoroacetic Acid (TFA) | None | 61 : - | 61 |
| Formic Acid | None | - | 80 |
Reaction of 2,3-dimethylaniline with methyl (3E)-2-oxo-4-phenylbut-3-enoate. Data is illustrative of trends in regioselectivity.
Table 3: Regioselectivity in the Combes Synthesis of Trifluoromethyl-substituted Quinolines
| Aniline Substituent | β-Diketone R Group | Major Regioisomer |
| Methoxy | Increasing Bulk | 2-CF₃ |
| Chloro | Trifluoromethyl | 4-CF₃ |
| Fluoro | Trifluoromethyl | 4-CF₃ |
Qualitative summary based on studies of substituent effects on the Combes synthesis.[6]
Table 4: Comparison of Catalysts for the Friedländer Synthesis
| Catalyst | Conditions | Yield (%) |
| Zirconium triflate (Zr(OTf)₄) | Ethanol/water, 60°C, 0.5-2 h | >88% |
| [Msim][OOCCCl₃] (Ionic Liquid) | Solvent-free, 45 min | 99% |
| 4-imidazole-1-yl-butane-1-sulfonic acid | Solvent-free, 50°C, 30 min | 92% |
| SiO₂ nanoparticles | Microwave, 100°C | 93% |
| Cu(II)-based MOF | Solvent-free, 80°C, 8 h | High |
Yields are for the formation of various polysubstituted quinolines and are catalyst and substrate dependent.[6]
Experimental Protocols
Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or other suitable oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine aniline, glycerol, and ferrous sulfate.
-
With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel.
-
Add nitrobenzene to the mixture.
-
Gently heat the mixture in an oil bath. The reaction is highly exothermic and will begin to reflux on its own.
-
Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for an additional 3-5 hours.
-
Allow the mixture to cool. Carefully pour the cooled reaction mixture into a large volume of cold water.
-
Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Steam distill the mixture. The quinoline will co-distill with water.
-
Collect the distillate until it is no longer milky.
-
Separate the oily quinoline layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover dissolved quinoline.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude quinoline by vacuum distillation.
Friedländer Synthesis of a Substituted Quinoline
Materials:
-
2-Aminobenzaldehyde or 2-aminoaryl ketone
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid, sodium hydroxide)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add the ketone (1.1 mmol) and a catalytic amount of p-TsOH (e.g., 10 mol%).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General troubleshooting workflow for quinoline synthesis.
Caption: Cause of tar formation in the Skraup synthesis.
Caption: Competing reaction pathways in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on ensuring the stability of the compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in aqueous solutions. What factors influence its solubility?
A1: The aqueous solubility of this compound, like other quinoline-4-carboxylic acid derivatives, is influenced by several key factors:
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pH: As a carboxylic acid, its solubility is highly dependent on the pH of the solution. In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in water. In neutral to basic conditions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻), which is significantly more polar and therefore more soluble in aqueous media.[1][2][3]
-
Crystalline Structure: The solid-state properties of the compound, specifically its crystal lattice energy, play a crucial role. A highly stable crystal structure will require more energy to break apart, leading to lower solubility.
-
Substituents: The dimethylphenyl group on the quinoline ring contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents), which can decrease aqueous solubility.
-
Temperature: Generally, the solubility of organic compounds, including quinoline derivatives, tends to increase with temperature.[1]
-
Ionic Strength: The presence of salts in the solution can also affect solubility. High concentrations of common electrolytes may lead to a "salting-out" effect, reducing the solubility of the compound.[4]
Q2: I am concerned about the stability of my compound in solution during my experiments. What are the potential degradation pathways?
A2: While specific data for this compound is limited, quinoline derivatives can be susceptible to degradation under certain conditions. Potential pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of quinoline-based compounds.[5][6] It is crucial to protect solutions from light, especially during long-term storage or extended experiments.
-
Thermal Degradation: High temperatures can lead to the thermal decomposition of heterocyclic compounds.[7] The stability of the compound at elevated temperatures should be evaluated if your experimental protocol involves heating.
-
Oxidative Degradation: The quinoline ring system can be susceptible to oxidation, which may be initiated by exposure to air (oxygen), oxidizing agents, or certain metal ions.
-
Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize quinoline compounds, often through hydroxylation pathways.[8][9][10]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the stability and integrity of your compound, follow these best practices:
-
Solvent Selection: For preparing stock solutions, consider using a high-purity grade of an organic solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO).[11] For aqueous experiments, a concentrated stock in DMSO can then be diluted into the aqueous buffer.
-
pH Control: When preparing aqueous solutions, use a buffer system to maintain a stable pH, preferably in the neutral to slightly basic range to enhance solubility.
-
Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation and solvent evaporation.
-
Inert Atmosphere: For long-term storage of highly sensitive compounds, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated freezing and thawing.
Troubleshooting Guides
Issue 1: Precipitation of the Compound During Aqueous Dilution
| Possible Cause | Troubleshooting Step |
| pH Shift: Diluting a DMSO stock into an acidic or unbuffered aqueous solution can cause the compound to precipitate as the carboxylic acid group becomes protonated. | Ensure the final aqueous solution is buffered to a pH where the compound is soluble (typically neutral to slightly basic). Perform a small-scale test to determine the optimal pH. |
| Low Aqueous Solubility: The final concentration in the aqueous solution may exceed the compound's solubility limit. | Decrease the final concentration of the compound in the aqueous solution. If a higher concentration is required, consider the use of co-solvents or other formulation strategies, but be mindful of their potential effects on your experiment. |
| "Salting Out": The ionic strength of your buffer is too high.[4] | Try using a buffer with a lower salt concentration. |
Issue 2: Inconsistent Experimental Results Over Time
| Possible Cause | Troubleshooting Step |
| Compound Degradation: The compound may be degrading in solution due to exposure to light, elevated temperatures, or oxidation. | Prepare fresh solutions for each experiment. If using a stock solution, assess its stability over the relevant time frame by re-analyzing its purity (e.g., via HPLC). Protect solutions from light and store them appropriately. |
| Solvent Evaporation: If the stock solution is not properly sealed, the solvent may evaporate over time, leading to an increase in the compound's concentration. | Use vials with tight-sealing caps. For long-term storage, consider sealing with paraffin film. |
| Adsorption to Surfaces: The compound may be adsorbing to the surface of plastic labware. | Use low-adhesion microplates or glassware for storing and handling solutions of the compound. |
Data Presentation
Table 1: General Solubility and Stability Profile of Quinoline-4-Carboxylic Acids
| Parameter | General Trend / Recommendation | Rationale |
| Aqueous Solubility | Poor in acidic pH, increases in neutral to basic pH.[1][2][3] | The carboxylic acid group is protonated at low pH (less soluble) and deprotonated at higher pH (more soluble). |
| Organic Solvent Solubility | Generally soluble in polar aprotic solvents like DMSO.[11] | These solvents can effectively solvate the molecule. |
| Light Stability | Potentially sensitive to UV light.[5][6] | Quinoline ring systems can undergo photochemical reactions. Protect from light. |
| Thermal Stability | Generally stable at room temperature, but can degrade at elevated temperatures.[7] | High temperatures can provide the energy needed for decomposition reactions. |
| pH Stability | Generally stable in the physiological pH range. Extreme pH values may promote hydrolysis or other reactions. | The stability of the quinoline ring and its substituents can be pH-dependent. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test solution (e.g., phosphate-buffered saline pH 7.4, cell culture media).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the working solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Record the peak area of the parent compound.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop exposed to light, room temperature in the dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Visualizations
Caption: Workflow for assessing the stability of a compound in solution using HPLC.
Caption: Decision tree for troubleshooting compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PhotochemCAD | 8-Quinoline carboxylic acid [photochemcad.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Troubleshooting low conversion rates in the Doebner-von Miller reaction
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting strategies for overcoming common challenges, particularly low conversion rates, encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Doebner-von Miller reaction?
The most frequent cause of low yields is the formation of a thick, dark, intractable tar.[1][2] This occurs due to the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, which is a significant side reaction under the strong acidic conditions required.[1][2][3]
Q2: My reaction with a substituted aniline is failing. What could be the cause?
The electronic properties of substituents on the aniline starting material significantly influence the reaction's success. Anilines bearing electron-withdrawing groups are known to produce low yields in the standard Doebner-von Miller reaction.[1] Careful optimization of reaction conditions is crucial for these substrates.[1]
Q3: Is an oxidizing agent always necessary?
An appropriate oxidizing agent, such as nitrobenzene or arsenic acid, is often required in the final step to aromatize the dihydroquinoline intermediate to the stable quinoline product.[4][5] Without it, the reaction may stall at the dihydroquinoline stage, leading to a low yield of the desired aromatic product.[1]
Q4: Can I use α,β-unsaturated ketones instead of aldehydes?
Yes, α,β-unsaturated ketones are viable substrates. However, the reaction is often more successful and gives higher yields with α,β-unsaturated aldehydes.[1] Ketones, especially those with considerable steric hindrance, may result in lower conversion rates or a more complex mixture of products.[1]
Q5: How do I effectively purify the quinoline product from the tarry byproducts?
Purification can be challenging. A common strategy involves first neutralizing the acidic reaction mixture and then performing steam distillation, as many quinoline products are steam-volatile while the tar is not.[2][6] Following distillation, the product can be recovered by extraction with an organic solvent.[6][7] For less volatile products, filtering the crude mixture through a plug of silica gel to remove the bulk of the tar before attempting column chromatography is an effective approach.[1]
Troubleshooting Guide: Low Conversion Rates
This section provides a systematic approach to diagnosing and resolving issues leading to poor yields.
Problem 1: Significant Tar and Polymer Formation
-
Symptoms: The reaction mixture becomes a thick, dark goo, making product isolation nearly impossible and drastically reducing the yield.[1][2]
-
Root Cause: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.[1][3]
Solutions:
-
Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline.[1][2][3] This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction pathway over self-polymerization.[3]
-
Optimize Temperature: Excessive heat accelerates polymerization.[1][2] Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction closely, as it can be exothermic.[2][7]
-
Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[1][3]
-
Select the Right Acid: While strong acids are necessary, overly harsh conditions can worsen tar formation.[1] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[1][2][8]
Problem 2: Reaction Fails to Proceed or Stalls
-
Symptoms: TLC or HPLC analysis shows large amounts of unreacted starting material even after extended reaction times.
-
Root Cause: Inactive catalyst, insufficient heat, or highly deactivated starting materials.
Solutions:
-
Verify Catalyst Activity: The type and concentration of the acid catalyst are critical.[2][4] Ensure the acid is of the correct concentration and has not degraded. Both Brønsted and Lewis acids can catalyze the reaction.[8][9][10]
-
Optimize Reaction Temperature: The reaction often requires significant heating (e.g., 100–150°C) to proceed.[9] If the temperature is too low, the reaction rate may be negligible.[7]
-
Assess Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly, often resulting in poor yields.[1] These substrates may require more forcing conditions or modified protocols.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Pfitzinger Reaction Products
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the purity of their reaction products.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the Pfitzinger reaction, providing targeted solutions to improve product purity and yield.
Q1: My reaction is resulting in a significant amount of tar-like byproducts. How can I minimize their formation?
A1: Tar formation is a common issue in the Pfitzinger reaction, often stemming from side reactions. To mitigate this, consider the following troubleshooting steps:
-
Modified Reactant Addition: Instead of adding all reactants at once, first, dissolve the isatin in a strong base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Add the carbonyl compound only after the isatin has completely dissolved and the solution's color has changed.[1][2]
-
Temperature Control: Excessive heat can promote side reactions leading to tar formation. Maintain the reaction temperature as specified in the protocol. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[1][2]
-
Solvent Choice: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[1]
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product and tar formation.[1]
Q2: The yield of my desired quinoline-4-carboxylic acid is consistently low. What can I do to improve it?
A2: Low yields can be attributed to incomplete reaction, degradation of reactants or products, or the formation of side products. Here are some strategies to boost your yield:
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before adding the carbonyl compound.[1][2]
-
Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and minimize residual isatin, which can be challenging to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin may be necessary.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1][3]
Q3: I am observing a significant amount of unreacted isatin in my final product. How can I improve the conversion?
A3: Incomplete conversion of isatin is a frequent challenge. The following steps can help drive the reaction to completion:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help to drive the reaction towards the product and consume more of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base can affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize the concentration of KOH or NaOH for your specific substrates.[1]
-
Extend Reaction Time: As with low yields, extending the reaction time and monitoring by TLC can ensure the reaction has proceeded to completion.[1]
Q4: My purified product has a low melting point and a broad melting range. What does this indicate and how can I fix it?
A4: A broad and depressed melting point is a classic sign of an impure compound. To improve purity, you may need to repeat purification steps such as recrystallization or acid-base extraction.[4] For solid products, recrystallization is a powerful purification technique.[4] It is important to select a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot.[4] Slow cooling of the saturated solution is crucial to promote the formation of pure crystals.[4] If the product "oils out," try redissolving it in a larger volume of hot solvent and cooling it more slowly.[4]
Data Presentation: Reaction Yields
The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.
| Reactant (Isatin) | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | ~60% | [2] |
| 5-Chloroisatin | Acetophenone | KOH | 20% aq. Ethanol | 18-36 | Not Specified | [5] |
| Isatin | Butan-2-one | NaOH | Water | 8 | ~89% | [2] |
| Isatin | Diethyl oxaloacetate | KOH | Water | 48+ | Low | [2] |
| 4-Chloroaniline, Benzaldehyde | Pyruvic acid | BF₃·OEt₂ | Acetonitrile | 24 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,3-dimethylquinoline-4-carboxylic acid
This protocol is a generalized method based on several reported procedures.[3]
Materials:
-
Isatin
-
Butan-2-one (methyl ethyl ketone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)[2]
-
Ethanol (95%) or Water[2]
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction of impurities
Procedure:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 0.2 mol KOH) in the chosen solvent (e.g., 25 mL ethanol and 1 mL water).[3]
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[3]
-
Addition of Carbonyl Compound: To this mixture, add an excess of the carbonyl compound (e.g., 0.07-0.15 mol butan-2-one).[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-24 hours).[2][3] Monitor the progress of the reaction by TLC.[3]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[3]
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[3]
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[3]
-
-
Precipitation:
-
Isolation and Purification:
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a more rapid synthesis using microwave irradiation.[3]
Materials:
-
Isatin
-
1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
33% aqueous solution of potassium hydroxide
-
Acetic acid for acidification
-
Ice-water mixture
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[3]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a short duration (e.g., 9 minutes).[3]
-
Work-up and Precipitation:
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[3]
Visualizations
The following diagrams illustrate the Pfitzinger reaction workflow and a troubleshooting guide.
Caption: General experimental workflow for the Pfitzinger reaction.
Caption: Troubleshooting decision tree for the Pfitzinger reaction.
References
Addressing tar formation in acid-catalyzed quinoline synthesis
Welcome to the technical support center for acid-catalyzed quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly tar formation, encountered during key quinoline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and producing a lot of black tar. What's causing this and how can I control it?
A1: The Skraup synthesis is notoriously exothermic and prone to tar formation. The primary causes are the harsh reaction conditions: concentrated sulfuric acid and high temperatures, which lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[1][2][3]
To moderate the reaction and minimize tarring, consider the following strategies:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial.[1][4] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably, thus reducing the violent exotherm and subsequent charring.[1][5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring. Ensure reagents are added in the correct order: aniline, moderator, glycerol, and then the acid.[6]
-
Temperature Management: Heat the mixture gently to initiate the reaction. Once it begins to boil vigorously, remove the external heat source immediately. The exothermic nature of the reaction should sustain the reflux. If it becomes too violent, have an ice bath ready for cooling.[6][7]
-
Alternative Methods: Microwave-assisted Skraup synthesis has been shown to significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating.[8][9]
Q2: I'm observing significant polymerization and low yields in my Doebner-von Miller reaction. What can I do to prevent this?
A2: The primary challenge in the Doebner-von Miller reaction is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone starting material.[10][11] This side reaction consumes your starting material and leads to the formation of intractable polymeric tars.
Here are key strategies to mitigate this issue:
-
Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly or dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[10]
-
Optimize Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and milder Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃).[11] Lewis acids can sometimes provide a better balance between reaction rate and minimizing side reactions.
-
Control Reaction Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Overheating will promote polymerization.[10]
-
In Situ Generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation (the Beyer method), which can help control its concentration.[11]
Q3: My Friedländer synthesis is plagued by side reactions, resulting in a complex mixture and tar. How can I improve the selectivity?
A3: In the Friedländer synthesis, the primary side reaction is the intermolecular aldol condensation of the carbonyl starting materials, especially under harsh acidic or basic conditions at high temperatures.[12]
To improve the outcome, consider these points:
-
Catalyst Choice: Traditional strong acid or base catalysts can be aggressive. Modern, milder catalysts can significantly reduce tar formation. Options include iodine, p-toluenesulfonic acid, ionic liquids, and various nanocatalysts.[13][14]
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Microwave-assisted synthesis can be beneficial, providing rapid and uniform heating which often leads to cleaner reactions and higher yields in shorter times.[8]
-
Solvent-Free Conditions: In some modern protocols, eliminating the solvent can simplify the workup and reduce solvent-related side reactions.[14]
-
Protecting Groups: To avoid self-condensation of ketones under basic conditions, using an imine analogue of the o-aminoaryl ketone can be an effective strategy.[14]
Q4: I am getting a mixture of regioisomers in my Combes synthesis. How can I control this?
A4: Regioselectivity in the Combes synthesis becomes an issue when using an unsymmetrical β-diketone. The acid-catalyzed cyclization can occur on either side of the diketone. The outcome is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the diketone. While achieving complete control can be challenging, using a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, has been shown to be more effective than sulfuric acid in some cases and may influence regioselectivity.
Q5: How can I effectively remove tar from my crude quinoline product?
A5: Tar removal is a critical purification step. The most common and effective method for separating a volatile quinoline product from non-volatile tarry byproducts is steam distillation .[7] The crude reaction mixture is made strongly alkaline, and then steam is passed through it. The volatile quinoline co-distills with the water and can be collected. The non-volatile tar remains in the distillation flask. Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.
Troubleshooting Guides
Low Yield and Tar Formation in Skraup Synthesis
This workflow helps to diagnose and solve common issues leading to low yields and excessive tar formation in the Skraup synthesis.
Competing Pathways in Doebner-von Miller Synthesis
This diagram illustrates the desired reaction pathway versus the common side reaction leading to tar formation.
Quantitative Data
Optimizing reaction conditions is key to minimizing tar formation and maximizing yield. The choice of heating method and catalyst can have a significant impact.
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinoline Synthesis
| Synthesis Type | Heating Method | Reaction Time | Yield (%) | Reference |
| N-Oxide Synthesis | Conventional (65°C) | 9 - 11 hours | 38 - 67% | [15] |
| N-Oxide Synthesis | Microwave (100 W) | 30 - 40 minutes | 57 - 84% | [15] |
| Friedländer | Conventional | - | 34% | [8] |
| Friedländer | Microwave | 30 - 40 minutes | 72% | [8] |
| Rearrangement | Conventional (170°C) | 4 hours | 40 - 80% | [15] |
| Rearrangement | Microwave (900 W) | 15 - 35 minutes | 60 - 100% | [15] |
Note: Yields are highly substrate-dependent. This table illustrates general trends observed in specific studies.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is a modified procedure that includes ferrous sulfate to control the highly exothermic reaction.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (NaOH) solution (for work-up)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, placed in a fume hood, add aniline, ferrous sulfate heptahydrate, and anhydrous glycerol.
-
Acid Addition: Stir the mixture thoroughly. While stirring vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature below 120°C.
-
Reaction Initiation: After the acid addition is complete, add the nitrobenzene. Gently heat the flask with a heating mantle.
-
Exothermic Phase: As soon as the reaction begins to boil (bubbling becomes evident), immediately remove the heat source. The exothermic reaction should proceed vigorously but controllably, sustaining a brisk reflux for 30-60 minutes. Be prepared to cool the flask with an ice bath if the reaction becomes too violent.
-
Completion: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Allow the mixture to cool to room temperature. Carefully and slowly, pour the viscous, dark reaction mixture into a large beaker containing cold water while stirring.
-
Neutralization: Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide. This will neutralize the sulfuric acid and liberate the free quinoline base.
-
Purification (Steam Distillation): Assemble a steam distillation apparatus. Steam distill the alkaline mixture. The quinoline, along with unreacted nitrobenzene and aniline, will co-distill with the water. Continue distillation until the distillate is no longer cloudy.
-
Extraction: Separate the organic layer from the distillate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Final Purification: Combine all organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes the slow addition of the α,β-unsaturated aldehyde to minimize polymerization.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Sodium hydroxide (NaOH) solution (for work-up)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, combine aniline and concentrated hydrochloric acid.
-
Reactant Addition: Heat the mixture to reflux. Slowly add crotonaldehyde dropwise from the dropping funnel to the stirred, refluxing mixture over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to heat the reaction under reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Carefully make the mixture strongly alkaline by adding a concentrated sodium hydroxide solution.
-
Purification: Isolate the crude 2-methylquinoline, which may separate as an oil. Steam distillation can also be employed here for purification, similar to the Skraup synthesis work-up.
-
Extraction: Extract the aqueous layer with chloroform. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent to yield the crude product, which can be purified by distillation.[16]
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonia or NaOH solution (for work-up)
Procedure:
-
Condensation: In a round-bottom flask in a fume hood, mix aniline and acetylacetone. Stir the mixture at room temperature. A mild exothermic reaction may occur as the enamine intermediate forms.
-
Cyclization: Cool the mixture in an ice bath. Slowly and with constant stirring, add concentrated sulfuric acid.
-
Reaction: Gently heat the reaction mixture for a short period (e.g., 15-30 minutes) on a steam bath or in a heating mantle.
-
Work-up: Allow the mixture to cool and then carefully pour it onto crushed ice in a large beaker.
-
Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonia or NaOH solution) until the quinoline derivative precipitates. Collect the solid product by filtration, wash with water, and dry. The product can be recrystallized from a suitable solvent like ethanol.[16]
Protocol 4: Friedländer Synthesis of a Substituted Quinoline
Materials:
-
2-Aminobenzophenone
-
Acetone (or another ketone with an α-methylene group)
-
Potassium hydroxide (KOH) or p-toluenesulfonic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzophenone, the ketone (e.g., acetone), and a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction's progress using TLC.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration.
-
Isolation: If the product does not precipitate, remove the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[16]
Protocol 5: Gravimetric Quantification of Tar
This is a simplified method to estimate the amount of non-volatile tarry byproduct.
-
After the reaction is deemed complete, take a small, accurately weighed aliquot (e.g., 1.00 g) of the crude reaction mixture.
-
Dissolve the aliquot in a suitable volatile solvent (e.g., THF or dichloromethane) in a pre-weighed round-bottom flask.
-
Using a rotary evaporator, carefully remove the solvent and all volatile components (including the desired quinoline product, if sufficiently volatile). Ensure complete removal by placing the flask under high vacuum for an extended period.
-
Reweigh the flask containing the non-volatile residue.
-
The mass of the tar is the final weight of the flask minus its initial tare weight. The percentage of tar in the crude mixture can be calculated based on the initial aliquot weight. This method provides an estimate of non-volatile byproducts. For more detailed analysis, techniques like 1H NMR can be used to characterize the aromatic and aliphatic content of the residue.[17][18]
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. iipseries.org [iipseries.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. benchchem.com [benchchem.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to DHODH Inhibitors: Spotlight on 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid and its potent analogs against other well-characterized inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes key experimental data, details relevant methodologies, and presents visual representations of the underlying biological pathways.
The Role of DHODH in Pyrimidine Biosynthesis
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1]
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency of this compound analogs and other notable DHODH inhibitors against the human DHODH enzyme and various cancer cell lines.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Compound 41 (Quinoline Analog) | Human DHODH | 9.71 ± 1.4 | [3][4][5] |
| Brequinar | Human DHODH | ~5.2 - 20 | [6] |
| Teriflunomide | Human DHODH | 24.5 | |
| Leflunomide | Human DHODH | >10,000 | |
| ASLAN003 | Human DHODH | 35 | |
| H-006 | Human DHODH | 3.8 | [7] |
| FF-14984T | Human DHODH | 5.7 | [8] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 41 (Quinoline Analog) | HCT-116 | Colon Carcinoma | 0.020 ± 0.003 | [3] |
| Compound 41 (Quinoline Analog) | PANC-1 | Pancreatic Carcinoma | 0.016 ± 0.004 | [3] |
| Brequinar | THP-1 | Acute Myeloid Leukemia | - | [9] |
| ASLAN003 | THP-1 | Acute Myeloid Leukemia | 0.152 | |
| ASLAN003 | MOLM-14 | Acute Myeloid Leukemia | 0.582 | |
| ASLAN003 | KG-1 | Acute Myeloid Leukemia | 0.382 | |
| P6 (2-phenylquinoline-4-carboxylic acid derivative) | THP-1 | Acute Myeloid Leukemia | 0.87 | [10] |
| P6 (2-phenylquinoline-4-carboxylic acid derivative) | MOLM-13 | Acute Myeloid Leukemia | 0.98 | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cells.
References
- 1. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, focusing on their performance against key biological targets. Experimental data is presented in a structured format to facilitate objective comparison, and detailed methodologies for key experiments are provided.
Core Biological Activities and Key Targets
Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated notable efficacy in several key areas:
-
Anticancer Activity: A primary focus of research has been the development of these compounds as anticancer agents. Their mechanisms of action are often centered around the inhibition of critical enzymes involved in cancer cell proliferation and survival, including Histone Deacetylases (HDACs), Dihydroorotate Dehydrogenase (DHODH), and Sirtuin 3 (SIRT3).
-
Antibacterial Activity: Several derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, offering potential avenues for the development of new antibiotics.
This guide will delve into the SAR of these derivatives against these targets, providing a comparative analysis of their potency and selectivity.
Quantitative Performance Comparison
The following tables summarize the in vitro activity of various 2-phenylquinoline-4-carboxylic acid derivatives against their respective targets and cancer cell lines.
Table 1: Histone Deacetylase (HDAC) Inhibitory Activity
| Compound ID | Modifications | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | Reference |
| D28 | 2-phenyl, 4-carboxamide linked to a hydroxamic acid via a phenylpiperazine linker | >1000 | >1000 | 24.45 | >1000 | [1][2] |
| D29 | 2-phenyl, 4-carboxamide linked to a hydrazide via a phenylpiperazine linker | 32.59 | 183.5 | 0.477 | >1000 | [1][2] |
| D30 | 2-phenyl, 4-carboxamide linked to a substituted hydrazide via a phenylpiperazine linker | 1.427 | 8.127 | 0.100 | >1000 | [2] |
| SAHA (Vorinostat) | Reference HDAC inhibitor | 0.0539 | 0.152 | 0.0397 | ND | [2] |
Table 2: Sirtuin 3 (SIRT3) Inhibitory Activity
| Compound ID | Modifications | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| P6 | 2-(4-acrylamidophenyl), 4-carboxylic acid | 32.6 | 33.5 | 7.2 | [3][4] |
| P19 | 2-(4-acrylamidophenyl), 4-carboxamide derivative | >50 | >50 | 19.8 | [3][4] |
| Nicotinamide | Reference SIRT inhibitor | 45.3 | 51.2 | 39.5 | [3][4] |
Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity
| Compound ID | Modifications | hDHODH IC₅₀ (nM) | Reference |
| Analog 2 | 2-aryl-4-quinoline carboxylic acid analog | 1.0 | [5] |
| Brequinar | Reference DHODH inhibitor | - | [5] |
| 41 | Substituted 2-aryl-4-quinoline carboxylic acid | 9.7 | [6] |
| 43 | Substituted 2-aryl-4-quinoline carboxylic acid | 26.2 | [6] |
| 46 | 1,7-naphthyridine analog | 28.3 | [6] |
Table 4: In Vitro Cytotoxicity against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| D28 | K562 | Chronic Myelogenous Leukemia | 1.02 | [1][2] |
| U266 | Multiple Myeloma | 1.08 | [1][2] | |
| U937 | Histiocytic Lymphoma | 1.11 | [1][2] | |
| MCF-7 | Breast Cancer | 5.66 | [1][2] | |
| A549 | Lung Cancer | 2.83 | [1][2] | |
| 5a₄ | RAW 264.7 | Mouse Macrophage | >256 | [7] |
Table 5: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [7][8] |
| 5a₇ | Escherichia coli | 128 | [7][8] |
| 5b₄ | MRSA | 128 | [9] |
Structure-Activity Relationship (SAR) Insights
Anticancer Activity
-
HDAC Inhibition: The nature of the zinc-binding group (ZBG) at the 4-carboxylic acid position is crucial. Hydrazide derivatives (D29, D30) generally exhibit higher potency and selectivity for HDAC3 compared to hydroxamic acid derivatives (D28).[1][2] Substitutions on the 2-phenyl ring can also influence activity.
-
SIRT3 Inhibition: The presence of a 2-(4-acrylamidophenyl) group appears to be favorable for SIRT3 inhibition.[3][4] Modifications at the 4-carboxylic acid position can modulate potency and selectivity.
-
DHODH Inhibition: A 2-aryl substitution is a common feature of potent DHODH inhibitors. The electronic and steric properties of the substituents on the aryl ring significantly impact inhibitory activity.[5][6] The 4-carboxylic acid group is essential for binding to the enzyme.
Antibacterial Activity
-
Modifications at the 4-carboxamide position with different amine-containing side chains influence the antibacterial spectrum and potency. For instance, compound 5a₄ with a 4-methylpiperazin-1-yl group shows good activity against S. aureus, while compound 5a₇ with a 3-(diethylamino)propylamino substituent is more effective against E. coli.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives (Doebner Reaction)
This method describes a general procedure for the synthesis of the core scaffold.
Materials:
-
Aniline
-
Substituted Benzaldehyde
-
Pyruvic Acid
-
Ethanol
-
Trifluoroacetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of aniline and the desired substituted benzaldehyde in ethanol.
-
Add 1.5 equivalents of pyruvic acid and a catalytic amount of trifluoroacetic acid to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, or HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a protease (e.g., trypsin) and a stop reagent (e.g., Trichostatin A)
-
Test compounds and a reference inhibitor (e.g., SAHA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, followed by the test compounds or reference inhibitor.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.
In Vitro Sirtuin 3 (SIRT3) Inhibition Assay
This fluorometric assay measures the ability of compounds to inhibit the deacetylase activity of SIRT3.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD⁺ (co-substrate for sirtuins)
-
Assay Buffer
-
Developer solution
-
Test compounds and a reference inhibitor (e.g., Nicotinamide)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the SIRT3 enzyme, NAD⁺, and the test compounds or reference inhibitor to each well.
-
Initiate the reaction by adding the fluorogenic SIRT3 substrate.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.
In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCIP (2,6-dichlorophenolindophenol) (colorimetric indicator)
-
Assay Buffer
-
Test compounds and a reference inhibitor (e.g., Brequinar)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the DHODH enzyme and the test compounds or reference inhibitor.
-
Initiate the reaction by adding a mixture of dihydroorotate, decylubiquinone, and DCIP.
-
The enzymatic reaction leads to the reduction of DCIP, causing a decrease in absorbance at 600 nm.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
Calculate the rate of reaction and the percent inhibition for each compound concentration to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds and a reference antibiotic
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HDAC Inhibition Signaling Pathway.
Caption: DHODH Inhibition in Pyrimidine Synthesis.
Caption: SIRT3 Inhibition in Mitochondria.
Caption: General Experimental Workflow.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. physchemres.org [physchemres.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Spectrum of Quinolone Derivatives
A comprehensive guide for researchers and drug development professionals on the antibacterial efficacy of various quinoline derivatives, supported by quantitative data and detailed experimental protocols.
Quinolone derivatives have long been a cornerstone of antibacterial therapy, demonstrating a broad spectrum of activity against a wide range of bacterial pathogens. This guide provides a comparative analysis of the antibacterial performance of prominent quinoline derivatives, including both fluoroquinolones and non-fluoroquinolones. The data presented herein, summarized from multiple studies, aims to facilitate an objective comparison of their efficacy against clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial activity of quinoline derivatives is quantitatively assessed by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative quinolone derivatives against common bacterial pathogens. It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology employed.
| Quinolone Derivative | Class | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Ciprofloxacin | Fluoroquinolone | 0.007 - 32[1] | 0.125 - >1024[2] | 0.26 - 256[2][3] |
| Levofloxacin | Fluoroquinolone | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |
| Moxifloxacin | Fluoroquinolone | 4 - 8 | 0.049 - 0.5[3] | 1 - >32 |
| Nalidixic Acid | Non-fluoroquinolone | 0.50 - 64 | 0.25 | 700 |
| Enoxacin | Fluoroquinolone | > 512 / < 2048[2] | 512 / < 2048[2] | 512 / >1024[2] |
| Ofloxacin | Fluoroquinolone | 2 | 0.12 - >8.0 | 3.33 - >512[3] |
| Sparfloxacin | Fluoroquinolone | > 64 / 512[2] | 64 / < 1024[2] | 64 / 256[2] |
Mechanism of Action
Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for bacterial DNA replication, transcription, and repair.[6]
-
In Gram-negative bacteria , the primary target of quinolones is DNA gyrase.[7] Inhibition of this enzyme prevents the relaxation of supercoiled DNA, a critical step for the initiation of DNA replication.
-
In Gram-positive bacteria , topoisomerase IV is the main target.[7] Quinolones inhibit the decatenation of daughter chromosomes following DNA replication, leading to an inability of the bacterial cells to divide.
The binding of quinolones to the enzyme-DNA complex stabilizes the transient double-strand breaks created by the topoisomerases, ultimately leading to lethal DNA damage and cell death.[4]
Experimental Protocols
The determination of the antibacterial spectrum of quinoline derivatives relies on standardized in vitro susceptibility testing methods. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide). These are then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[10]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending isolated colonies from an 18- to 24-hour agar plate in broth to match the turbidity of a 0.5 McFarland standard.[8] This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted quinolone is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[8]
Kirby-Bauer Disk Diffusion Method
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[12][13][14]
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn.[13][14]
-
Disk Application: Paper disks impregnated with a known concentration of the quinolone derivative are placed on the agar surface.[13] The disks should be placed at a minimum distance of 24mm from each other.[14]
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.[15]
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.[14] The size of the zone of inhibition is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested quinolone.
Visualizations
Experimental Workflow for Determining Antibacterial Spectrum
Caption: Workflow for determining the antibacterial spectrum of quinoline derivatives.
Mechanism of Action of Quinolone Derivatives
Caption: Mechanism of action of quinolones in Gram-negative and Gram-positive bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [mail.journalrmc.com]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. protocols.io [protocols.io]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. biolabtests.com [biolabtests.com]
A Comparative Guide to the Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes to 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The primary methods for the synthesis of quinoline-4-carboxylic acids, the Pfitzinger and Doebner reactions, are evaluated based on their reaction mechanisms, experimental protocols, and overall efficiency.
Introduction
Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous therapeutic agents. The substituent at the 2-position of the quinoline ring plays a crucial role in the biological activity of these molecules. This guide focuses on the synthesis of the specific derivative, this compound, providing a validation of its synthetic pathways.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through two primary and well-established named reactions: the Pfitzinger synthesis and the Doebner reaction. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and scalability.
| Parameter | Pfitzinger Synthesis | Doebner Reaction |
| Starting Materials | Isatin, 1-(2,4-dimethylphenyl)ethan-1-one, Base (e.g., KOH) | Aniline, 2,4-dimethylbenzaldehyde, Pyruvic acid |
| Reaction Type | Condensation and cyclization | Three-component condensation |
| Catalyst/Reagent | Strong base (e.g., KOH) | Acid catalyst (optional) |
| Typical Solvents | Ethanol, Water | Ethanol, Acetic Acid |
| Reaction Temperature | Reflux | Varies (can be room temperature to reflux) |
| Key Intermediates | Isatoic acid, Imino-acid | Schiff base |
| Potential Advantages | Generally good yields for a variety of ketones. | One-pot, three-component reaction. |
| Potential Disadvantages | Requires the synthesis of isatin if not commercially available. | Can produce byproducts, yields can be variable depending on substrates and conditions. |
Signaling Pathways and Experimental Workflows
To visualize the synthetic pathways and a general experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Pfitzinger synthesis of the target compound.
Caption: Doebner reaction for the target compound.
Caption: General experimental workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are provided below.
Pfitzinger Synthesis Protocol
This protocol is a representative procedure for the Pfitzinger reaction.
Materials:
-
Isatin
-
1-(2,4-dimethylphenyl)ethan-1-one
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and stir until it dissolves completely.
-
To this solution, add 1-(2,4-dimethylphenyl)ethan-1-one.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.
-
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Doebner Reaction Protocol
This protocol outlines a general procedure for the Doebner three-component reaction.
Materials:
-
Aniline
-
2,4-dimethylbenzaldehyde
-
Pyruvic acid
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve aniline and 2,4-dimethylbenzaldehyde in ethanol or glacial acetic acid.
-
To this solution, add pyruvic acid dropwise while stirring.
-
The reaction mixture can be stirred at room temperature or heated to reflux, depending on the desired reaction rate. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
Conclusion
Both the Pfitzinger and Doebner reactions represent viable synthetic routes for obtaining this compound. The choice between these methods will depend on the availability and cost of the starting materials, desired scale of the reaction, and the laboratory's capabilities for purification. The Pfitzinger reaction is a robust method, while the Doebner reaction offers the elegance of a one-pot, three-component synthesis. For any specific application, it is recommended to perform small-scale trial reactions to optimize the conditions for the best yield and purity.
Comparative Efficacy of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid and its Analogs Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial efficacy of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid and its related 2-aryl-quinoline-4-carboxylic acid derivatives against established antibiotics. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial agents. Due to the limited availability of specific data for this compound, this guide utilizes data from closely related 2-phenyl-quinoline-4-carboxylic acid derivatives as a surrogate for comparative purposes.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for 2-aryl-quinoline-4-carboxylic acid derivatives and commonly used antibiotics against two clinically relevant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
| Compound | Test Organism | MIC (µg/mL) |
| 2-Aryl-quinoline-4-carboxylic Acid Derivatives | ||
| Compound 5a₄ (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus | 64[1][2] |
| Compound 5a₇ (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Escherichia coli | 128[1][2] |
| Reference Antibiotics | ||
| Ampicillin | Staphylococcus aureus | 0.6 - 1.0 |
| Escherichia coli | 4.0 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.6[3][4] |
| Escherichia coli | 0.013[3] | |
| Gentamicin | Staphylococcus aureus | 0.235 - 0.5 |
| Escherichia coli | 0.002[5][6] |
Note: The MIC values for the 2-aryl-quinoline-4-carboxylic acid derivatives are higher than those of the established antibiotics, indicating lower potency in the specific derivatives tested. However, the scaffold demonstrates inherent antibacterial activity, suggesting that further chemical modifications could lead to more potent compounds.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7][8]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and reference antibiotics of known concentration.
- 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.
- Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth.
2. Procedure:
- Serial Dilution: A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of the microtiter plate. Each well will contain a specific concentration of the drug in a final volume of 100 µL of MHB.
- Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
- Inoculation: 100 µL of the standardized bacterial suspension is added to each well of the microtiter plate, bringing the final volume to 200 µL.
- Controls:
- Positive Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent) to ensure bacterial growth.
- Negative Control: A well containing only the growth medium to check for sterility.
- Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria. This is observed as the first well in the dilution series that remains clear.
Mandatory Visualizations
Diagram of the Proposed Mechanism of Action
Quinolone antibiotics, including the broader class to which this compound belongs, are known to target bacterial DNA gyrase and topoisomerase IV.[9][10][11][12] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.
Caption: Proposed mechanism of action for quinolone antibiotics.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC determination by broth microdilution. [bio-protocol.org]
- 9. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Correlation of Quinoline-4-Carboxylic Acid Activity
This guide provides an objective comparison of the in vitro and in vivo performance of various quinoline-4-carboxylic acid derivatives, supported by experimental data from recent studies. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this versatile chemical scaffold.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds widely explored for their therapeutic potential.[1] The core structure, consisting of a quinoline ring system with a carboxylic acid group at the 4-position, serves as a key pharmacophore for a range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles.[1] A crucial aspect of developing these compounds is understanding the correlation between their activity in laboratory assays (in vitro) and their efficacy and behavior in living organisms (in vivo). This guide synthesizes data to illuminate this relationship.
Comparative Data on Biological Activity
The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of their substituents. The following tables summarize quantitative data from various studies, comparing in vitro potency with in vivo outcomes where available.
Table 1: Anticancer Activity as DHODH Inhibitors
A primary mechanism for the anticancer activity of this class is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[2][3] Structure-activity relationship (SAR) studies reveal that bulky, hydrophobic substituents at the C-2 position and the carboxylic acid group at the C-4 position are critical for potent inhibition.[2][4]
| Compound ID | 2-Substituent | In Vitro DHODH IC₅₀ (µM) | In Vitro HCT-116 Cell IC₅₀ (µM) | In Vivo Oral Bioavailability (F%) | In Vivo Elimination t₁/₂ (h) | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | - | - | - | [5] |
| 41 | Substituted pyridine | 0.0097 ± 0.0014 | - | 56% | 2.78 | [5][6] |
| 43 | Substituted pyridine | 0.0262 ± 0.0018 | - | - | - | [5] |
Table 2: Anticancer Activity as HDAC and SIRT3 Inhibitors
Derivatives have also been designed as inhibitors of other cancer-related enzymes, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[1][7][8]
| Compound ID | Target | In Vitro IC₅₀ (µM) | In Vitro Antiproliferative IC₅₀ (µM) | Cell Line | Reference |
| D28 | HDAC3 | 24.45 | - | K562 | [2] |
| P6 | SIRT3 | 7.2 | Potent | MLLr leukemic | [7] |
| P6 | SIRT1 | 32.6 | Potent | MLLr leukemic | [7] |
| P6 | SIRT2 | 33.5 | Potent | MLLr leukemic | [7] |
Table 3: Antimalarial Activity
A series of quinoline-4-carboxamides, derived from the core structure, have shown potent multistage antimalarial activity. Optimization of this series improved in vitro potency and pharmacokinetic profiles, leading to excellent in vivo efficacy.[9][10]
| Compound ID | In Vitro P. falciparum EC₅₀ (nM) | In Vivo P. berghei Efficacy (ED₉₀, mg/kg, oral) | Reference |
| 1 (Screening Hit) | 120 | - | [9] |
| 2 (Optimized) | Low nanomolar | 0.1 - 0.3 | [9] |
Table 4: Anti-Inflammatory and Antioxidant Activity
Certain quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties, while modifications via the Pfitzinger reaction have been shown to enhance antioxidant activity compared to the isatin precursor.[11][12]
| Compound | Assay | Result | Concentration | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7 cells) | Appreciable anti-inflammation affinity | - | [12] |
| 2-methylquinoline-4-carboxylic acid | DPPH Antioxidant Assay | 30.25% inhibition | 5 mg/L | [11] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Antioxidant Assay | 40.43% inhibition | 5 mg/L | [11] |
| Isatin (Precursor) | DPPH Antioxidant Assay | No activity | 5 mg/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays cited in the literature.
A. In Vitro DHODH Inhibition Assay
This assay measures the ability of a compound to inhibit the DHODH enzyme.
-
Enzyme Preparation : Recombinant human DHODH is expressed and purified.
-
Reaction Mixture : A reaction buffer is prepared containing a substrate (e.g., dihydroorotate), an electron acceptor (e.g., 2,6-dichloroindophenol), and coenzyme Q.
-
Compound Incubation : The test compounds (quinoline-4-carboxylic acid derivatives) at various concentrations are pre-incubated with the DHODH enzyme.
-
Reaction Initiation : The reaction is started by adding the substrate.
-
Measurement : The rate of reduction of the electron acceptor is monitored spectrophotometrically over time. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[4][5]
B. In Vitro MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]
-
Cell Seeding : Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is included.[1]
-
Incubation : Plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined.[1]
C. In Vivo Pharmacokinetic Study in Mice
This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animal Model : Studies are typically conducted in mouse models (e.g., BALB/c mice).
-
Dosing : A specific dose of the compound (e.g., 3 mg/kg) is administered, typically via intravenous (iv) and oral (po) routes to different groups of animals.[9]
-
Blood Sampling : Blood samples are collected at predetermined time points after administration.
-
Plasma Analysis : Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis : Pharmacokinetic parameters, including bioavailability (F), half-life (t₁/₂), and clearance, are calculated from the plasma concentration-time data.[6][9]
D. Synthesis via Pfitzinger Reaction
A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction.[9][11]
-
Reactants : Isatin (or a substituted isatin) is reacted with a carbonyl compound containing an α-methylene group (e.g., acetone, acetophenone).[11]
-
Conditions : The reaction is typically carried out under basic conditions (e.g., potassium hydroxide) in a solvent like ethanol.[5][9]
-
Reflux : The mixture is heated under reflux for a specified period (e.g., 12-48 hours).[5][11]
-
Workup and Purification : The product is isolated by acidification, filtration, and subsequent purification, often by recrystallization, to yield the desired quinoline-4-carboxylic acid derivative.[11]
Visualizing Pathways and Workflows
A. Mechanism of Action: DHODH Inhibition
Many quinoline-4-carboxylic acid derivatives exert their anticancer effect by inhibiting DHODH, which blocks the synthesis of pyrimidines, essential building blocks for DNA and RNA. This ultimately halts cancer cell proliferation.[3]
B. Experimental Workflow: Pfitzinger Synthesis
The Pfitzinger reaction is a robust method for synthesizing the quinoline-4-carboxylic acid core structure from readily available starting materials.
Correlation and Conclusion
The correlation between in vitro and in vivo activity of quinoline-4-carboxylic acid derivatives is a critical consideration for drug development.
-
In Vitro Potency as a Prerequisite : High in vitro potency against a specific target (e.g., DHODH IC₅₀ in the low nanomolar range) is a necessary, but not sufficient, condition for in vivo success.[5] As seen with compound 41 , potent DHODH inhibition translated into a compound with promising in vivo characteristics.[5][6]
-
The Role of Pharmacokinetics : The journey from a promising in vitro hit to an effective in vivo agent is heavily dictated by pharmacokinetics (ADME). The antimalarial program demonstrated this clearly, where initial hits with moderate potency required optimization to improve their pharmacokinetic profile, ultimately leading to compounds with excellent oral efficacy in mouse models.[9] Compound 41 also highlights this, where good oral bioavailability (F=56%) was explicitly reported, validating its potential for further development.[5][6]
-
Structure-Activity Relationship (SAR) : SAR is a guiding principle. For DHODH inhibitors, the necessity of the C-4 carboxylic acid and a bulky C-2 substituent is a consistent finding.[2][4] For antioxidant activity, the addition of an aryl ring at the C-2 position was shown to enhance activity compared to a methyl group, likely due to better stabilization of radicals.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Quinoline Derivatives Show Promising Efficacy Against Standard Drugs in Preclinical Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Emerging research highlights the significant potential of novel quinoline derivatives as potent therapeutic agents, with preclinical data demonstrating comparable or superior efficacy to standard drugs in anticancer, antimicrobial, and antimalarial applications. These findings, detailed in a comprehensive comparative guide, offer promising avenues for the development of next-generation treatments for a range of diseases.
The guide provides a thorough analysis of the performance of these novel compounds, supported by extensive experimental data. The data is presented in clearly structured tables for straightforward comparison of quantitative metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial agents and half-maximal inhibitory concentration (IC50) for anticancer and antimalarial compounds.
Anticancer Activity: A New Frontier
In the realm of oncology, novel quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4] Several studies have reported IC50 values for these compounds that are comparable or even lower than those of established chemotherapeutic agents like Doxorubicin and Cisplatin.[2]
One notable study synthesized a series of 2-substituted-4-phenylquinoline derivatives and evaluated their in vitro anticancer activity. The results indicated that some of these novel compounds exhibited potent cytotoxicity against human cancer cell lines, including breast (MCF-7), lung (H-460), and central nervous system (SF-268) cancers, with IC50 values in the low micromolar range.[1] Another promising quinoline compound, 91b1, showed stronger anticancer effects than cisplatin in AGS, KYSE150, and KYSE450 cell lines and was less toxic to non-tumor cells.[2]
Table 1: Comparative Anticancer Activity (IC50, µM) of Novel Quinoline Derivatives and Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Quinoline Derivatives | |||
| Compound 11g | AChE | 1.94 ± 0.13 | [5] |
| Compound 11g | BChE | 28.37 ± 1.85 | [5] |
| Compound 91b1 | AGS | < 2.17 | [2] |
| Compound 91b1 | KYSE150 | < 2.17 | [2] |
| Compound 91b1 | KYSE450 | < 2.17 | [2] |
| Standard Drugs | |||
| Galantamine | AChE | - | [5] |
| Cisplatin (CDDP) | AGS | > 1.19 | [2] |
| Cisplatin (CDDP) | KYSE150 | > 1.19 | [2] |
| Cisplatin (CDDP) | KYSE450 | > 1.19 | [2] |
| Doxorubicin | MCF-7 | - | [3] |
Note: '-' indicates that the specific value was used as a reference or was not provided in the cited source.
The mechanism of action for many of these anticancer quinoline derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[6][7]
Antimicrobial Potency: A Weapon Against Resistance
The rise of multidrug-resistant bacteria poses a significant global health threat. Novel quinoline derivatives have emerged as a promising class of antibacterial agents, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE.[8][9][10][11]
Studies have reported MIC values for new quinoline-2-one derivatives that are comparable to the standard antibiotic Daptomycin against MRSA and VRE.[9][10] For instance, compound 6c demonstrated an MIC of 0.75 µg/mL against both MRSA and VRE, close to Daptomycin's MIC of 0.50 µg/mL.[10]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Novel Quinoline Derivatives and Standard Antibiotics
| Compound/Drug | Organism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Reference |
| Novel Quinoline-2-one Derivatives | |||||
| Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | Daptomycin | 0.50 | [9][10] |
| Enterococcus faecalis (VRE) | 0.75 | Daptomycin | 0.50 | [9][10] | |
| Staphylococcus epidermidis (MRSE) | 2.50 | Daptomycin | 1.0 | [9][10] | |
| Compound 6l | Staphylococcus aureus (MRSA) | 1.25 | Daptomycin | 0.50 | [9] |
| Enterococcus faecalis (VRE) | 1.25 | Daptomycin | 0.50 | [9] | |
| Staphylococcus epidermidis (MRSE) | 5.0 | Daptomycin | 1.0 | [9] | |
| Compound 6o | Staphylococcus aureus (MRSA) | 2.50 | Daptomycin | 0.50 | [9] |
| Enterococcus faecalis (VRE) | 2.50 | Daptomycin | 0.50 | [9] |
The antibacterial mechanism of these compounds often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Antimalarial Efficacy: A Renewed Hope
Quinoline-based drugs have historically been the cornerstone of antimalarial therapy.[12][13] Novel derivatives are now being developed to combat the growing threat of drug-resistant malaria.[12][14][15][16] Preclinical studies have shown that new quinoline compounds can be highly effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[12][14]
For example, a series of 7-chloro-4-aminoquinoline derivatives were synthesized and showed potent in vitro activity against a chloroquine-resistant strain of P. falciparum, with some compounds exhibiting IC50 values significantly lower than that of chloroquine.
Table 3: Comparative Antimalarial Activity (IC50, nM) of Novel Quinoline Derivatives and Standard Drugs
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Novel Quinoline Derivatives | |||
| Quinoline-Triazole 9 | D10 (CQ-sensitive) | 349 - 1247 | [12] |
| Tetrahydropyridine-8-aminoquinoline 40c | 3D7 (CQ-sensitive) | 1990 | [12] |
| Tetrahydropyridine-8-aminoquinoline 40c | RKL-9 (CQ-resistant) | 5690 | [12] |
| Standard Drugs | |||
| Chloroquine | D10 (CQ-sensitive) | - | [12] |
Note: '-' indicates that the specific value was used as a reference or was not provided in the cited source.
The primary mechanism of action for many antimalarial quinoline derivatives is the inhibition of hemozoin formation in the parasite, leading to the accumulation of toxic free heme.[12][17]
Experimental Protocols
The evaluation of these novel quinoline derivatives relies on standardized and rigorous experimental protocols.
Determination of IC50 for Anticancer Activity: Human cancer cell lines are cultured and seeded in 96-well plates. The cells are then treated with various concentrations of the novel quinoline derivatives or standard drugs for a specified period (e.g., 48-72 hours). Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[18][19][20][21][22]
Determination of MIC for Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][11] A standardized suspension of the test bacteria is added to 96-well plates containing serial dilutions of the quinoline derivatives or standard antibiotics. The plates are incubated, and the MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
In Vivo Efficacy Studies: Promising compounds identified through in vitro screening are further evaluated in animal models to assess their in vivo efficacy and toxicity.[17][23] For anticancer studies, human tumor xenograft models in immunocompromised mice are commonly used.[2][17] For antimalarial studies, mouse models infected with Plasmodium berghei are often employed.[17] Treatment with the novel compounds is administered, and outcomes such as tumor growth inhibition or parasite clearance are measured and compared to control groups.[17]
The compelling preclinical data for these novel quinoline derivatives underscore their potential to address significant unmet medical needs. Further research and clinical development are warranted to translate these promising findings into new and effective therapies for patients worldwide.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tmrjournals.com [tmrjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Cancer Drug Screening Services [visikol.com]
- 23. researchgate.net [researchgate.net]
Comparative Guide to Cross-Reactivity and Selectivity of 2-Aryl-Quinoline-4-Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the target specificity and potential off-target effects of bioactive compounds is paramount. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of 2-aryl-quinoline-4-carboxylic acids, a scaffold known for a wide range of biological activities including anticancer, anti-inflammatory, and antimalarial properties.[1][2] The development of selective therapeutic agents from this class requires rigorous profiling to minimize toxicity and maximize efficacy.
This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes complex biological and experimental workflows.
Data Presentation: Comparative Selectivity and Potency
The selectivity of a compound is a critical determinant of its therapeutic window. The following tables present inhibitory activities of exemplary 2-aryl-quinoline-4-carboxylic acid derivatives and related structures against various biological targets.
Table 1: Sirtuin Selectivity Profile of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic Acid Derivative
A study focused on developing inhibitors for Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer, synthesized a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives.[3][4] The selectivity of the most promising compound, P6, was assessed against other sirtuin isoforms.
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT3 |
| P6 | SIRT3 | 7.2 | - |
| SIRT1 | 32.6 | 4.5-fold | |
| SIRT2 | 33.5 | 4.7-fold | |
| Data sourced from a study on novel SIRT3 inhibitors.[3][4] |
Table 2: Kinase Selectivity Profile of a Structurally Related Quinazoline Analog
While comprehensive kinase panel data for 2-aryl-quinoline-4-carboxylic acids is not broadly available, a study on the structurally similar 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) provides a clear example of a selectivity profile.[5] This compound was evaluated for its inhibitory activity against Aurora A kinase and a panel of 14 other kinases to determine its selectivity.[5]
| Kinase Target | % Activity @ 10 µM |
| Aurora A | 48.22 |
| CDK1/CycB | >98 |
| CDK2/CycA | >98 |
| CDK5/p25 | >98 |
| PLK1 | 96.6 |
| CLK1 | 94.7 |
| GSK3β | 93.3 |
| DYRK1A | 92.5 |
| ROCK1 | 92.1 |
| CK1 | 89.2 |
| MST2 | 88.6 |
| FLT3 | 87.8 |
| PKA | 87.4 |
| AKT1 | 83.9 |
| Data represents the remaining kinase activity in the presence of 10 µM of the inhibitor. Lower percentages indicate stronger inhibition.[5] |
Signaling Pathway Visualization
Understanding the biological context of a drug target is crucial. Many 2-aryl-quinoline-4-carboxylic acid derivatives are being investigated for cancer therapy, a disease where signaling pathways are often dysregulated.[1][6] Based on the activity of similar scaffolds, the Signal Transducer and activator of Transcription 3 (STAT3) pathway is a potential target.[7]
References
- 1. ijcps.org [ijcps.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Quinoline-4-Carboxylic Acids: Evaluating Reproducibility and Performance
For researchers, scientists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of many therapeutic agents. The efficient and reproducible synthesis of this key structural motif is paramount. This guide provides an objective comparison of four major classical methods for synthesizing quinoline-4-carboxylic acids: the Pfitzinger, Doebner, Gould-Jacobs, and Combes reactions. We will delve into their reproducibility, typical yields, and the practical challenges associated with each, supported by experimental data from the literature.
Comparison of Synthetic Methodologies
The choice of a synthetic route to quinoline-4-carboxylic acids often involves a trade-off between substrate availability, desired substitution patterns, reaction conditions, and scalability. Below is a comparative overview of the four main synthetic strategies.
| Reaction | Starting Materials | General Reaction Conditions | Typical Yields | Key Advantages | Common Reproducibility Challenges |
| Pfitzinger Reaction | Isatin, Carbonyl compound (with an α-methylene group) | Strong base (e.g., KOH), Reflux in ethanol/water | 40-95%[1] | Good yields for a range of ketones, one-pot synthesis. | Formation of intractable tars, sensitivity to reaction temperature and time, difficulties in product isolation.[2] |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Acid catalysis (Brønsted or Lewis), Reflux | Often low to moderate, but can be improved to >80% with optimization.[3] | Wide availability of starting materials, three-component reaction. | Low yields with electron-withdrawing groups on aniline, formation of benzylamine byproducts.[3][4] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | High temperatures (>250 °C) for cyclization | Can be low in the initial cyclization step (e.g., <50%), but can be improved with microwave heating.[5] | Effective for anilines with electron-donating groups, leads to 4-hydroxyquinolines which can be converted to the target acid.[6] | Requires harsh, high-temperature conditions which can lead to decomposition; multi-step process.[7] |
| Combes Reaction | Aniline, β-Diketone | Acid catalysis (e.g., H₂SO₄, PPA) | Variable, can be good for specific substrates. | Access to 2,4-disubstituted quinolines.[8] | Potential for regioisomer formation with unsymmetrical diketones, strongly acidic conditions.[8] |
Experimental Protocols and Data
Reproducibility is a critical factor in selecting a synthetic method. Below are detailed experimental protocols for the Pfitzinger and Doebner reactions, which are the most direct routes to quinoline-4-carboxylic acids, along with reported yields for various substrates.
Pfitzinger Reaction: Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
General Experimental Protocol:
-
A solution of potassium hydroxide (0.2 mol) in ethanol (25 ml) is prepared in a round-bottom flask.
-
Isatin (0.07 mol) is added to the solution and stirred.
-
The carbonyl compound (0.07-0.15 mol) is then added to the mixture.[1]
-
The reaction mixture is heated to reflux for 8-24 hours.[2]
-
After cooling, the solvent is removed, and water is added to dissolve the potassium salt of the product.
-
The aqueous solution is extracted with diethyl ether to remove unreacted carbonyl compound.
-
The aqueous layer is then acidified with acetic acid to precipitate the quinoline-4-carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.[1]
Reported Yields for the Pfitzinger Reaction:
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80 |
| Acetophenone | KOH | Ethanol | 24 | 94 |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 |
| Cyclohexanone | KOH | Ethanol | 12 | 75 |
| 1-Adamantyl methyl ketone | KOH | Ethanol | 8-12 | Moderate |
Data compiled from multiple sources.[1]
Challenges and Optimization: A significant challenge in the Pfitzinger reaction is the formation of tar-like byproducts, which can make product isolation difficult.[2] This is often due to the harsh basic conditions and high temperatures. Optimization strategies include careful control of temperature, gradual addition of reactants, and exploring alternative solvents.[4] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields.
Doebner Reaction: A Three-Component Approach
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.
General Experimental Protocol:
-
Aniline (1.0 mmol), an aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol) are mixed in a suitable solvent (e.g., ethanol, acetonitrile).
-
An acid catalyst (e.g., BF₃·THF, Yb(PFO)₃) is added to the mixture.
-
The reaction is heated to reflux for a specified time (can range from minutes to hours depending on the catalyst and heating method).
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Reported Yields for Optimized Doebner Reactions:
| Aniline | Aldehyde | Catalyst | Solvent | Time | Yield (%) |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 h | 82 |
| Aniline | Benzaldehyde | Yb(PFO)₃ | Water | - | Good |
| 1-Naphthylamine | Various benzaldehydes | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride | Solvent-free | 12-30 min | 84-93 |
Data compiled from multiple sources.[3]
Challenges and Optimization: The traditional Doebner reaction often suffers from low yields, especially when anilines with electron-withdrawing groups are used.[3] A common side reaction is the reduction of the intermediate imine, leading to benzylamine byproducts.[4] Modern modifications, often referred to as the Doebner hydrogen-transfer reaction, have been developed to address these issues, employing specific catalysts and reaction conditions to improve yields significantly.[3] The use of microwave irradiation and novel catalysts has also proven effective in shortening reaction times and improving efficiency.
Logical Workflow for Method Selection
The selection of an appropriate synthetic method depends on a variety of factors. The following diagram illustrates a logical workflow for choosing a synthesis route for a target quinoline-4-carboxylic acid.
Caption: A decision-making workflow for selecting a quinoline-4-carboxylic acid synthesis method.
Signaling Pathway of Quinolone Antibiotics
Many quinoline-4-carboxylic acid derivatives function as antibiotics by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The following diagram illustrates this mechanism of action.
Caption: Mechanism of action of quinolone antibiotics targeting bacterial DNA replication enzymes.
References
Safety Operating Guide
Proper Disposal of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This document provides a detailed, step-by-step guide for the proper disposal of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted, treating it as a hazardous substance based on the known risks of structurally similar quinoline derivatives.[1]
Core Safety Principles
Before initiating any disposal procedures, it is imperative to recognize that quinoline and its derivatives are often toxic, potentially carcinogenic, and harmful to aquatic life.[1] Therefore, the following core principles must be strictly adhered to:
-
Never dispose of this chemical down the drain or in regular solid waste. [1][2]
-
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. [1]
-
The primary and recommended disposal method is through a licensed hazardous waste disposal contractor. [3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166. |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A full-length lab coat should be worn to protect from spills.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Minimization
Prior to conducting experiments, carefully plan and calculate the required quantities of this compound to minimize the generation of excess waste.[3]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent hazardous reactions.
-
Solid Waste: Collect solid this compound waste in a designated, sealable container made of a compatible material.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated, leak-proof, and sealable container. The container must be compatible with the solvent used.[1]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that are contaminated with the chemical should be collected in a separate, sealed bag or container.[1]
Step 3: Waste Container Labeling
Properly label all waste containers as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound".[1]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[3]
-
The accumulation start date.[3]
-
The name of the principal investigator and the laboratory location.[3]
Step 4: Temporary Storage
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation.[3]
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1][3]
-
Keep waste containers securely closed at all times, except when adding waste.[3]
Step 5: Arranging for Disposal
Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide a complete inventory of the waste being collected.[1]
Emergency Procedures for Spills
In the event of a spill, follow these emergency procedures:
-
Evacuate the immediate area and alert your supervisor.[2]
-
If the spill involves a flammable solvent, remove all sources of ignition.[2]
-
For minor spills of solid material, carefully clean up the spill to avoid generating dust.[2]
-
For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Collect the spilled material and any contaminated absorbent in a designated hazardous waste container.[2][4]
-
Thoroughly wash the spill area with water.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
References
Personal protective equipment for handling 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
Essential Safety and Handling Guide for 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related quinoline carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Potential Hazards
Based on analogous compounds, this compound is presumed to present the following hazards:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[6][7] Inspect gloves for degradation or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[5][6] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[5] |
| Task-Dependent | Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[5][6] For handling solutions or when vapors may be generated.[6] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control airborne contaminants.[5][6]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[5]
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[5]
2. Donning PPE:
-
Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[6]
-
If handling the powder outside of a fume hood or if dust generation is likely, an appropriate respirator is required.[5][6]
3. Handling the Compound:
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[6]
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.[6]
4. Post-Handling Procedures:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[6]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, clearly labeled hazardous waste container.[6]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
3. Final Disposal:
-
All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Do not empty into drains. [8]
Experimental Workflow and Safety Procedures
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
